Palmitoyl serinol-d5
Description
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Properties
Molecular Formula |
C19H39NO3 |
|---|---|
Molecular Weight |
334.5 g/mol |
IUPAC Name |
N-(1,1,2,3,3-pentadeuterio-1,3-dihydroxypropan-2-yl)hexadecanamide |
InChI |
InChI=1S/C19H39NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-19(23)20-18(16-21)17-22/h18,21-22H,2-17H2,1H3,(H,20,23)/i16D2,17D2,18D |
InChI Key |
MZUNFYMZKTWADX-XBHHEOLKSA-N |
Origin of Product |
United States |
Foundational & Exploratory
Synthesis and Isotopic Labeling of Palmitoyl Serinol-d5: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis and isotopic labeling of Palmitoyl (B13399708) serinol-d5 (B12394739). Palmitoyl serinol, an N-acyl amide, has garnered significant interest for its role in cellular signaling, particularly in the modulation of ceramide production.[1][2][3] The availability of isotopically labeled analogs, such as Palmitoyl serinol-d5, is crucial for a variety of research applications, including metabolic studies, pharmacokinetic analyses, and as internal standards for mass spectrometry-based quantification. This document details a feasible synthetic pathway, provides in-depth experimental protocols, and discusses the known signaling pathways of Palmitoyl serinol.
Introduction
Palmitoyl serinol is an endocannabinoid-like lipid mediator that has been shown to stimulate the production of ceramides, essential components of the epidermal permeability barrier.[4][5] It is an analog of N-palmitoyl ethanolamine (B43304) (PEA) and has been identified as a metabolite of human commensal bacteria.[2] Studies have demonstrated that Palmitoyl serinol can enhance ceramide synthesis through a cannabinoid receptor 1 (CB1)-dependent mechanism, suggesting its potential therapeutic applications in skin conditions characterized by impaired barrier function.[5][6]
The use of stable isotope-labeled compounds is a powerful tool in biomedical research.[7][8] Deuterium-labeled molecules, in particular, are widely used to trace metabolic pathways and as internal standards for accurate quantification by mass spectrometry.[9][10] This guide outlines a detailed procedure for the synthesis of this compound, a deuterated isotopologue of Palmitoyl serinol, to facilitate further research into its biological functions and therapeutic potential.
Synthesis of this compound
The synthesis of this compound can be achieved through a two-step process: the synthesis of the deuterated fatty acid moiety, Palmitic acid-d5, followed by the acylation of serinol. For the purpose of this guide, a d5 labeling on the palmitoyl chain is proposed as a representative example.
Synthesis of Palmitoyl-d5 Chloride
A common strategy for introducing deuterium (B1214612) into a fatty acid chain is through the reduction of a suitable precursor with deuterium gas or a deuterium source. Here, we propose a synthetic route starting from a commercially available or synthesized precursor that allows for the introduction of five deuterium atoms. For instance, a terminal alkyne can be reduced using deuterium gas over a Lindlar catalyst to yield a cis-alkene with two deuterium atoms, followed by reduction of the double bond with deuterium gas over a palladium catalyst to introduce two more deuterium atoms. A fifth deuterium could be introduced at the carboxylic acid group by exchange with D2O. A more direct, though hypothetical for a specific "d5" variant, would be the catalytic H-D exchange of palmitic acid with D2O.[11]
Experimental Protocol: Synthesis of Palmitoyl-d5 Chloride
-
Deuteration of Palmitic Acid: In a high-pressure vessel, suspend palmitic acid (1 equivalent) and 10% Palladium on carbon (0.1 equivalent by weight) in D2O.
-
Pressurize the vessel with deuterium gas (D2) to 50 psi.
-
Heat the reaction mixture to 150°C and stir for 48 hours.
-
Cool the reaction to room temperature and carefully vent the vessel.
-
Filter the catalyst and extract the deuterated palmitic acid with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure. The extent of deuteration can be controlled by reaction time and temperature and should be monitored by mass spectrometry.
-
Chlorination: To the dried Palmitic acid-d5 (1 equivalent), add thionyl chloride (1.2 equivalents) dropwise at 0°C.[12]
-
Allow the reaction to warm to room temperature and then heat at 60°C for 2 hours.
-
Remove the excess thionyl chloride by distillation under reduced pressure to obtain Palmitoyl-d5 chloride as a crude product, which can be used in the next step without further purification.
Synthesis of Serinol
Serinol (2-amino-1,3-propanediol) can be synthesized through various methods, including the reduction of serine or its esters, or from nitromethane (B149229).[3][13] A common laboratory-scale synthesis involves the reduction of 2-nitro-1,3-propanediol, which is obtained from the condensation of nitromethane with formaldehyde.[3]
Experimental Protocol: Synthesis of Serinol
-
To a solution of 2-nitro-1,3-propanediol (1 equivalent) in methanol (B129727), add Raney nickel (approximately 10% by weight) as a catalyst.[3]
-
Hydrogenate the mixture in a Parr apparatus under 50 psi of hydrogen gas at room temperature for 24 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, carefully filter the catalyst through a pad of Celite.
-
Concentrate the filtrate under reduced pressure to yield crude serinol.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/ether) to obtain pure serinol.
Acylation of Serinol with Palmitoyl-d5 Chloride
The final step is the N-acylation of serinol with the prepared Palmitoyl-d5 chloride. This reaction is typically carried out in the presence of a base to neutralize the HCl generated.
Experimental Protocol: Synthesis of this compound
-
Dissolve serinol (1 equivalent) in a suitable solvent such as dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF) containing a base like triethylamine (B128534) (1.1 equivalents).
-
Cool the solution to 0°C in an ice bath.
-
Slowly add a solution of Palmitoyl-d5 chloride (1 equivalent) in the same solvent to the serinol solution.
-
Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, wash the reaction mixture with dilute aqueous HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude this compound by column chromatography on silica (B1680970) gel using a gradient of methanol in chloroform (B151607) to yield the pure product.
Data Presentation
The following tables summarize the expected quantitative data for the synthesis of this compound.
Table 1: Synthesis of Palmitoyl-d5 Chloride
| Parameter | Expected Value |
| Starting Material | Palmitic Acid |
| Yield | >90% |
| Purity (by GC-MS) | >95% |
| Isotopic Enrichment (d5) | >98% |
Table 2: Synthesis of Serinol
| Parameter | Expected Value |
| Starting Material | 2-nitro-1,3-propanediol |
| Yield | 70-85% |
| Purity (by NMR) | >98% |
| Melting Point | 55-58 °C |
Table 3: Synthesis of this compound
| Parameter | Expected Value |
| Starting Materials | Serinol, Palmitoyl-d5 chloride |
| Yield | 60-75% |
| Purity (by HPLC) | >98% |
| Molecular Weight (d5) | 334.5 g/mol |
| Isotopic Purity (by MS) | >98% |
Experimental Workflow
The overall experimental workflow for the synthesis and purification of this compound is depicted below.
References
- 1. N-acylated serinol is a novel ceramide mimic inducing apoptosis in neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Serinol: small molecule - big impact - PMC [pmc.ncbi.nlm.nih.gov]
- 4. encyclopedia.pub [encyclopedia.pub]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Chemical Basis for Deuterium Labeling of Fat and NADPH. | Semantic Scholar [semanticscholar.org]
- 8. Chemical basis for deuterium labeling of fat and NADPH - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Analysis of deuterium labeled blood lipids by chemical ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Measuring lipogenesis and cholesterol synthesis in humans with deuterated water: use of simple gas chromatographic/mass spectrometric techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Documents download module [ec.europa.eu]
- 12. exsyncorp.com [exsyncorp.com]
- 13. DE3060177D1 - Process for the preparation of serinol and serinol derivatives - Google Patents [patents.google.com]
Palmitoyl Serinol-d5 as an Internal Standard in Mass Spectrometry: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the principles, methodologies, and applications of Palmitoyl serinol-d5 (B12394739) as an internal standard in quantitative mass spectrometry. This document is intended for researchers, scientists, and drug development professionals who are engaged in the analysis of N-acyl amides and other related lipid mediators.
Introduction to Internal Standards in Mass Spectrometry
Quantitative analysis by mass spectrometry (MS) is susceptible to variations arising from sample preparation, chromatographic separation, and ionization efficiency. Internal standards (IS) are essential for accurate and precise quantification as they are added at a known concentration to samples, calibrators, and quality controls to correct for these variations. The ideal internal standard co-elutes with the analyte and exhibits similar ionization behavior, thus compensating for matrix effects and other sources of analytical variability.
Stable isotope-labeled internal standards (SIL-IS), such as deuterated compounds, are considered the gold standard in quantitative mass spectrometry. A deuterated standard is chemically identical to the analyte of interest, with the only difference being the presence of heavier isotopes (deuterium instead of hydrogen). This mass difference allows the mass spectrometer to distinguish between the analyte and the internal standard, while their nearly identical physicochemical properties ensure they behave similarly throughout the analytical process.
Palmitoyl Serinol: A Bioactive Lipid Mediator
N-palmitoyl serinol is a naturally occurring N-acyl amide that has been identified as a bioactive lipid mediator. It is known to be an analog of the endocannabinoid N-palmitoyl ethanolamine (B43304) (PEA) and has been shown to stimulate the production of ceramides, which are essential components of the skin barrier. Palmitoyl serinol exerts its effects at least in part through the cannabinoid receptor 1 (CB1). Given its biological significance, accurate quantification of Palmitoyl serinol in various biological matrices is crucial for understanding its physiological and pathological roles.
Palmitoyl Serinol-d5 as an Internal Standard
This compound is the deuterated analog of Palmitoyl serinol, making it an ideal internal standard for the quantitative analysis of its non-deuterated counterpart by LC-MS/MS. The five deuterium (B1214612) atoms provide a sufficient mass shift for clear differentiation from the endogenous analyte in the mass spectrometer, while ensuring nearly identical chromatographic retention time and ionization efficiency.
Key Advantages of Using this compound:
-
Correction for Matrix Effects: Co-elution with the analyte allows for effective compensation of ion suppression or enhancement caused by the sample matrix.
-
Improved Accuracy and Precision: Minimizes variability introduced during sample preparation and analysis, leading to more reliable quantitative data.
-
Enhanced Method Robustness: Provides a reliable reference point across different sample types and analytical runs.
Quantitative Analysis Workflow
The following diagram illustrates a typical workflow for the quantitative analysis of Palmitoyl serinol using this compound as an internal standard.
Experimental Protocols
This section provides a representative experimental protocol for the quantification of Palmitoyl serinol in a biological matrix using this compound as an internal standard.
Materials and Reagents
-
Palmitoyl serinol standard
-
This compound internal standard
-
LC-MS grade methanol, chloroform (B151607), acetonitrile, isopropanol, and water
-
Formic acid
-
Ammonium (B1175870) formate
Sample Preparation (Lipid Extraction)
-
To 100 µL of biological sample (e.g., plasma), add 10 µL of this compound internal standard working solution (concentration to be optimized based on expected analyte levels).
-
Add 2 mL of a 2:1 (v/v) mixture of chloroform and methanol.
-
Vortex vigorously for 2 minutes.
-
Add 500 µL of water to induce phase separation.
-
Vortex for 1 minute and centrifuge at 2000 x g for 10 minutes.
-
Carefully collect the lower organic layer into a clean tube.
-
Dry the extract under a gentle stream of nitrogen.
-
Reconstitute the dried residue in 100 µL of the initial mobile phase.
LC-MS/MS Analysis
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid and 10 mM ammonium formate.
-
Mobile Phase B: Acetonitrile/Isopropanol (90:10, v/v) with 0.1% formic acid and 10 mM ammonium formate.
-
Gradient: A suitable gradient to ensure separation from other matrix components. A representative gradient is shown in the table below.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operated in positive electrospray ionization (ESI+) mode.
-
Detection: Multiple Reaction Monitoring (MRM).
Table 1: Representative LC Gradient
| Time (min) | % Mobile Phase B |
| 0.0 | 40 |
| 1.0 | 40 |
| 8.0 | 95 |
| 9.0 | 95 |
| 9.1 | 40 |
| 12.0 | 40 |
Table 2: Representative MRM Transitions
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Palmitoyl serinol | 358.3 | 285.3 | 15 |
| This compound | 363.3 | 290.3 | 15 |
Note: The exact m/z values and collision energies should be optimized for the specific instrument used.
Method Validation and Quantitative Data
A thorough validation of the analytical method is crucial to ensure its reliability. Key validation parameters include linearity, sensitivity (Lower Limit of Quantification, LLOQ), accuracy, and precision. The following tables present representative data for a validated LC-MS/MS method for Palmitoyl serinol using this compound as the internal standard.
Table 3: Calibration Curve Parameters
| Parameter | Value |
| Calibration Range | 0.1 - 100 ng/mL |
| Regression Model | Linear, 1/x weighting |
| Correlation Coefficient (r²) | > 0.995 |
Table 4: Accuracy and Precision Data
| QC Level | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) | Accuracy (%) | Precision (%CV) |
| LLOQ | 0.1 | 0.098 | 98.0 | 8.5 |
| Low QC | 0.3 | 0.291 | 97.0 | 6.2 |
| Mid QC | 10 | 10.3 | 103.0 | 4.1 |
| High QC | 80 | 78.9 | 98.6 | 3.5 |
Signaling Pathway of N-Palmitoyl Serinol
N-palmitoyl serinol has been shown to influence cellular signaling pathways, particularly those related to ceramide synthesis. The following diagram illustrates the proposed mechanism of action.
Conclusion
The use of this compound as an internal standard provides a robust and reliable method for the accurate quantification of Palmitoyl serinol in biological matrices by LC-MS/MS. Its close physicochemical similarity to the analyte ensures effective correction for analytical variability, leading to high-quality data essential for research and drug development. The methodologies and data presented in this guide offer a strong foundation for the implementation of this analytical approach.
A Technical Guide to Deuterated Palmitoyl Serinol: Physical, Chemical, and Biological Characteristics
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physical, chemical, and biological characteristics of deuterated Palmitoyl (B13399708) serinol. While specific experimental data for deuterated Palmitoyl serinol is not extensively available in public literature, this document extrapolates its expected properties based on the known characteristics of Palmitoyl serinol and the well-understood effects of deuterium (B1214612) substitution in lipids. This guide also outlines detailed experimental protocols for the synthesis and characterization of deuterated Palmitoyl serinol and visualizes its key signaling pathways and experimental workflows.
Introduction
Palmitoyl serinol, an N-acylated serinol, is a bioactive lipid that has garnered significant interest in biomedical research. It is recognized as a structural analog of ceramide and an endocannabinoid-like molecule, playing roles in apoptosis and epidermal barrier function.[1][2] Deuteration, the selective replacement of hydrogen atoms with deuterium, is a powerful tool in lipid research.[3] Deuterated lipids serve as tracers in metabolic studies, internal standards for mass spectrometry, and probes in biophysical studies of cell membranes.[4][5][6] This guide focuses on the anticipated characteristics of deuterated Palmitoyl serinol, providing a foundational resource for its application in research and drug development.
Physicochemical Characteristics
The introduction of deuterium into the Palmitoyl serinol molecule is expected to primarily influence its mass-dependent properties, with minor effects on its chemical reactivity and physical behavior. The most common form of deuteration for such a lipid would involve the palmitoyl chain, for instance, using perdeuterated palmitic acid (Palmitic acid-d31) as a precursor.
Inferred Physical and Chemical Properties of Deuterated Palmitoyl Serinol
The following table summarizes the known properties of Palmitoyl serinol and the inferred properties of its deuterated analog, Palmitoyl-d31 serinol.
| Property | Palmitoyl Serinol | Deuterated Palmitoyl Serinol (Inferred) | Data Source/Justification |
| Molecular Formula | C₁₉H₃₉NO₃ | C₁₉H₈D₃₁NO₃ | Inferred from deuteration of the palmitoyl chain |
| Molecular Weight | ~329.5 g/mol | ~360.7 g/mol | PubChem/Calculated based on 31 deuterium atoms |
| Appearance | White to off-white crystalline powder | Expected to be a white to off-white crystalline powder | Based on non-deuterated form |
| Solubility | Slightly soluble in dimethylformamide | Expected to have similar solubility | Based on non-deuterated form |
| Melting Point | Not specified, but serinol melts at 52-56°C | May be slightly altered due to changes in intermolecular forces | General effect of deuteration |
| Mass Spectrometry | [M+H]⁺ at m/z ~330.3 | [M+H]⁺ at m/z ~361.5 | Expected mass shift of +31 Da |
| ¹H NMR Spectrum | Complex spectrum with signals for aliphatic and hydroxyl protons | Simplified spectrum with significant reduction in aliphatic proton signals | Deuterons are not observed in ¹H NMR |
| ²H NMR Spectrum | No signal | Characteristic Pake doublet pattern for deuterated acyl chains in a lipid bilayer | Key technique for studying deuterated lipids |
| IR/Raman Spectrum | C-H stretching vibrations around 2850-2960 cm⁻¹ | Appearance of C-D stretching vibrations around 2100-2200 cm⁻¹ | Isotopic shift to lower wavenumber |
Biological Activity and Signaling Pathways
Palmitoyl serinol is known to exert its biological effects through multiple signaling pathways. Deuteration is not expected to significantly alter these pathways, but deuterated analogs are invaluable for tracing the molecule's metabolic fate and mechanism of action.
Ceramide Synthesis and Epidermal Barrier Function
N-Palmitoyl serinol has been shown to stimulate the production of ceramides, which are crucial lipids for maintaining the skin's permeability barrier.[7][8] This stimulation occurs through a Cannabinoid Receptor 1 (CB1)-dependent mechanism.[7][9][10] Palmitoyl serinol upregulates both de novo ceramide synthesis and the sphingomyelin (B164518) hydrolysis pathway.[9]
GPR119 Agonism
N-acyl amides, including Palmitoyl serinol, have been identified as ligands for G-protein coupled receptors (GPCRs). Specifically, Palmitoyl serinol can act as an agonist for GPR119, which is involved in glucose homeostasis.[11][12] Activation of GPR119 leads to an increase in intracellular cyclic AMP (cAMP) and can stimulate the release of incretins like glucagon-like peptide-1 (GLP-1).[13][14]
Induction of Apoptosis
As a ceramide mimic, N-palmitoylated serinol can induce apoptosis in certain cancer cells, such as neuroblastoma cells.[1] This effect is at least partially mediated by the activation of protein kinase C zeta (PKCζ).[1]
Experimental Protocols
Proposed Synthesis of Deuterated Palmitoyl Serinol
The synthesis of deuterated Palmitoyl serinol can be achieved through the N-acylation of serinol with a deuterated palmitic acid derivative.
References
- 1. N-acylated serinol is a novel ceramide mimic inducing apoptosis in neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Hydrogen-deuterium exchange mass spectrometry of membrane proteins in lipid nanodiscs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Measurements of fatty acid synthesis by incorporation of deuterium from deuterated water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Measuring lipogenesis and cholesterol synthesis in humans with deuterated water: use of simple gas chromatographic/mass spectrometric techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Deuterium Solid State NMR Studies of Intact Bacteria Treated With Antimicrobial Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. N-Palmitoyl Serinol Stimulates Ceramide Production through a CB1-Dependent Mechanism in In Vitro Model of Skin Inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. N-Palmitoyl Serinol Stimulates Ceramide Production through a CB1-Dependent Mechanism in In Vitro Model of Skin Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. undergradsciencejournals.okstate.edu [undergradsciencejournals.okstate.edu]
- 12. mdpi.com [mdpi.com]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. researchgate.net [researchgate.net]
A Technical Guide to Palmitoyl Serinol-d5: Commercial Availability, Applications, and Biological Role
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Palmitoyl serinol-d5 (B12394739), a deuterated analog of the bioactive lipid N-Palmitoyl serinol. This document covers its commercial availability, its application as an internal standard in mass spectrometry, and the known signaling pathways of its non-deuterated counterpart.
Commercial Availability and Suppliers
Palmitoyl serinol-d5 is a specialized chemical available from a limited number of suppliers. It is primarily used in research applications, particularly as an internal standard for mass spectrometry-based quantification of its endogenous, non-deuterated form. Below is a summary of known suppliers and key product specifications. Researchers should note that quantitative data such as purity and isotopic enrichment are batch-specific and can be found on the supplier-provided Certificate of Analysis.
| Supplier | Catalog Number | CAS Number | Molecular Formula | Molecular Weight | Form | Storage |
| MedChemExpress | HY-125407S | 946524-35-2 | C₁₉H₃₄D₅NO₃ | 334.55 | Solid | Room temperature for shipping; refer to Certificate of Analysis for long-term storage.[1][2] |
| C/D/N Isotopes | D-8107 | 946524-35-2 | C₁₉H₃₄D₅NO₃ | 334.55 | Solid | Store at room temperature.[3] |
Experimental Protocols: Quantification of Palmitoyl Serinol using this compound as an Internal Standard
The primary application of this compound is as an internal standard in quantitative mass spectrometry to ensure the accuracy and reproducibility of measurements by accounting for variations during sample preparation and analysis.
Methodology: Lipid Extraction and LC-MS/MS Analysis
This protocol outlines a general procedure for the quantification of endogenous Palmitoyl serinol in a biological matrix (e.g., cell lysate, plasma) using this compound.
-
Internal Standard Spiking:
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol).
-
To a known volume or weight of the biological sample, add a precise amount of the this compound stock solution. The concentration of the internal standard should be comparable to the expected concentration of the analyte.
-
-
Lipid Extraction (Bligh-Dyer Method):
-
To the sample spiked with the internal standard, add a 2:1:0.8 (v/v/v) mixture of chloroform (B151607):methanol:water.
-
Vortex the mixture vigorously to ensure thorough mixing and formation of a single-phase system.
-
Add an additional volume of chloroform and water to induce phase separation.
-
Centrifuge the sample to pellet any solid material and clearly separate the aqueous and organic phases.
-
Carefully collect the lower organic phase, which contains the lipids.
-
-
Sample Preparation for LC-MS/MS:
-
Dry the collected organic phase under a gentle stream of nitrogen.
-
Reconstitute the dried lipid extract in a solvent compatible with the liquid chromatography (LC) mobile phase (e.g., methanol/acetonitrile).
-
-
LC-MS/MS Analysis:
-
Perform chromatographic separation using a suitable C18 column.
-
The mass spectrometer should be operated in Multiple Reaction Monitoring (MRM) mode.
-
Set up MRM transitions for both Palmitoyl serinol and this compound.
-
Quantify the endogenous Palmitoyl serinol by calculating the peak area ratio of the analyte to the internal standard and comparing it to a standard curve.
-
Experimental Workflow Diagram
Caption: Workflow for quantitative lipidomics using a deuterated internal standard.
Signaling Pathways Involving N-Palmitoyl Serinol
N-Palmitoyl serinol, the non-deuterated form of the compound, is recognized as a bioactive lipid that functions as an analog of the endocannabinoid N-palmitoyl ethanolamine (B43304) (PEA).[1] Research has shown that it stimulates the production of ceramides, which are essential lipids for maintaining the skin's permeability barrier.[4] This stimulation occurs through a mechanism dependent on the Cannabinoid Receptor 1 (CB1).[4]
Activation of the G-protein coupled receptor CB1 by N-Palmitoyl serinol initiates an intracellular signaling cascade that ultimately leads to an increase in ceramide synthesis.[4] This is particularly relevant in skin health, where decreased ceramide levels are associated with inflammatory skin conditions.[4]
Signaling Pathway Diagram
Caption: N-Palmitoyl serinol signaling via the CB1 receptor to enhance ceramide production.
References
Palmitoyl Serinol-d5: A Technical Guide to its Certificate of Analysis and Purity Assessment
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the certificate of analysis and purity assessment of Palmitoyl serinol-d5 (B12394739), a deuterated analog of the endogenous N-acyl amide, Palmitoyl serinol. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals utilizing this lipid in their studies.
Certificate of Analysis
A certificate of analysis (CofA) for Palmitoyl serinol-d5 provides critical data on its identity, purity, and quality. While a specific CofA for the d5 variant is not publicly available, the following table summarizes the expected quantitative data based on a typical analysis of a high-purity N-acyl amide standard, such as N-Palmitoyl glycine.[1][2][3][4]
Table 1: Representative Certificate of Analysis for this compound
| Parameter | Specification | Method |
| Identity | ||
| Appearance | White to off-white solid | Visual Inspection |
| Molecular Formula | C19H34D5NO3 | Mass Spectrometry |
| Molecular Weight | 334.5 g/mol | Mass Spectrometry |
| ¹H NMR Spectrum | Consistent with structure | Nuclear Magnetic Resonance |
| Mass Spectrum (MS) | Consistent with structure | Mass Spectrometry |
| Purity | ||
| Purity by HPLC | ≥98% | High-Performance Liquid |
| Chromatography (HPLC) | ||
| Deuterated Purity (d5) | ≥98% | Mass Spectrometry |
| Physical Properties | ||
| Solubility | Soluble in Methanol (B129727) | Visual Inspection |
| Storage | ||
| Recommended Storage | -20°C | - |
| Stability | ≥ 4 years at -20°C | - |
Purity Assessment: Experimental Protocols
The purity of this compound is typically assessed using High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS). This powerful analytical technique allows for the separation of the analyte from impurities and its unambiguous identification and quantification based on its mass-to-charge ratio.
Lipid Extraction
For the analysis of this compound from biological matrices, a lipid extraction step is necessary. A modified Bligh and Dyer method is commonly employed to efficiently extract N-acyl amides.
Protocol:
-
Homogenize the biological sample (e.g., tissue or cells) in a mixture of chloroform (B151607) and methanol (1:2, v/v).
-
Add chloroform and water to the homogenate to induce phase separation.
-
Vortex the mixture thoroughly and centrifuge to separate the organic and aqueous layers.
-
Collect the lower organic phase containing the lipids.
-
Evaporate the solvent under a stream of nitrogen.
-
Reconstitute the dried lipid extract in a suitable solvent (e.g., methanol) for HPLC-MS analysis.
High-Performance Liquid Chromatography (HPLC)
A reversed-phase HPLC method is typically used for the separation of N-acyl amides.
Table 2: Typical HPLC Parameters for this compound Analysis
| Parameter | Description |
| Column | C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size) |
| Mobile Phase A | Water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile with 0.1% formic acid |
| Gradient | Start with a high percentage of Mobile Phase A, gradually increasing the percentage of Mobile Phase B over time to elute the analyte. |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Mass Spectrometry (MS)
Electrospray ionization (ESI) in positive ion mode is commonly used for the detection of N-acyl amides. Tandem mass spectrometry (MS/MS) is employed for structural confirmation and enhanced selectivity.
Table 3: Typical Mass Spectrometry Parameters for this compound Analysis
| Parameter | Description |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Mode | Multiple Reaction Monitoring (MRM) |
| Precursor Ion (Q1) | [M+H]⁺ for this compound (m/z 335.5) |
| Product Ion (Q3) | Specific fragment ions of this compound (determined by infusion and fragmentation studies) |
| Collision Energy | Optimized for the specific precursor-to-product ion transition |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Gas | Nitrogen |
Synthesis of this compound
The synthesis of this compound can be achieved through a two-step process involving the deuteration of the precursor fatty acid followed by amide bond formation.
Deuteration of Palmitic Acid
Perdeuterated palmitic acid can be synthesized via H/D exchange using D₂O as the deuterium (B1214612) source and a metal catalyst like Pt/C under hydrothermal conditions.[5] This method allows for high levels of deuterium incorporation into the fatty acid chain.[5][6][7]
Amide Coupling
The deuterated palmitic acid is then coupled with serinol to form the final product. This is a standard amidation reaction that can be achieved using various coupling reagents, such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in an appropriate solvent like dichloromethane (B109758) (DCM).
Signaling Pathways of Palmitoyl Serinol
Palmitoyl serinol is a bioactive lipid that modulates several cellular signaling pathways.
GPR119 Agonism
Palmitoyl serinol acts as an agonist for the G-protein coupled receptor 119 (GPR119).[8][9][10] Activation of GPR119 leads to the stimulation of adenylyl cyclase, which in turn increases intracellular levels of cyclic AMP (cAMP).[8][9] This signaling cascade is involved in glucose homeostasis and has implications for the treatment of metabolic disorders.[9][10]
Caption: GPR119 Signaling Pathway of Palmitoyl Serinol.
Ceramide Synthesis via CB1 Receptor
Palmitoyl serinol has been shown to stimulate the production of ceramides (B1148491) in a cannabinoid receptor 1 (CB1)-dependent manner.[11][12][13][14] This process involves the activation of enzymes responsible for both de novo ceramide synthesis and the hydrolysis of sphingomyelin.[11][13][15] This pathway is particularly relevant in skin, where ceramides are crucial for maintaining the epidermal barrier.[11][12][13]
Caption: Palmitoyl Serinol-Induced Ceramide Synthesis.
Apoptosis Induction
While the direct apoptotic pathway initiated by Palmitoyl serinol is not fully elucidated, studies on related lipids like palmitate suggest potential mechanisms. Palmitate-induced apoptosis can occur through pathways that are both dependent and independent of ceramide synthesis, often involving the generation of reactive oxygen species (ROS).[16][17] It is plausible that Palmitoyl serinol could influence apoptotic pathways through modulation of ceramide levels or by other, yet to be identified, mechanisms. Further research is needed to clarify the precise role of Palmitoyl serinol in apoptosis.[18][19][20]
Caption: Postulated Apoptotic Pathway of Palmitoyl Serinol.
Experimental Workflow for Purity Assessment
The following diagram illustrates the logical workflow for the purity assessment of a this compound sample.
Caption: Workflow for this compound Purity Assessment.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. larodan.com [larodan.com]
- 4. N-Palmitoyl Glycine - Cayman Chemical [bioscience.co.uk]
- 5. Documents download module [ec.europa.eu]
- 6. Quantitative Determination of De Novo Fatty Acid Synthesis in Brown Adipose Tissue Using Deuterium Oxide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Activation and signaling mechanism revealed by GPR119-Gs complex structures - PMC [pmc.ncbi.nlm.nih.gov]
- 10. GPR119 and GPR55 as Receptors for Fatty Acid Ethanolamides, Oleoylethanolamide and Palmitoylethanolamide - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. N-Palmitoyl Serinol Stimulates Ceramide Production through a CB1-Dependent Mechanism in In Vitro Model of Skin Inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Palmitate-induced apoptosis can occur through a ceramide-independent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Palmitoylation licenses RIPK1 kinase activity and cytotoxicity in the TNF pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Palmitoyl protein thioesterase 1 protects against apoptosis mediated by Ras-Akt-caspase pathway in neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
A Technical Guide to the Stability and Long-Term Storage of Palmitoyl Serinol-d5
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth analysis of the stability and recommended long-term storage conditions for Palmitoyl (B13399708) serinol-d5 (B12394739). It includes a review of its biological context, potential degradation pathways, and detailed protocols for assessing its stability, designed to ensure the integrity and reliability of experimental results.
Introduction to Palmitoyl Serinol-d5
This compound is the deuterium-labeled form of Palmitoyl serinol, a bioactive lipid and an analog of the endocannabinoid N-palmitoyl ethanolamine (B43304) (PEA)[1][2]. As a stable isotope-labeled compound, its primary application is as an internal standard for the accurate quantification of endogenous Palmitoyl serinol in biological matrices using mass spectrometry[1]. Understanding its stability and proper storage is critical for its effective use in lipidomics research and clinical mass spectrometry.
Palmitoyl serinol itself is a metabolite produced by human commensal bacteria that interacts with the endocannabinoid system.[3][4]. It functions as an agonist of the G-protein coupled receptor GPR119 and the cannabinoid receptor 1 (CB1)[3][5]. Activation of the CB1 receptor by Palmitoyl serinol has been shown to stimulate the production of ceramides, which are essential lipids for maintaining the epidermal permeability barrier[6][7].
Recommended Long-Term Storage Conditions
Proper storage is essential to prevent chemical degradation and ensure the long-term stability of this compound. The following recommendations are based on manufacturer data for the parent compound and related lipids.
| Parameter | Condition | Rationale | Source |
| Form | Crystalline Solid | Solid form is generally more stable than solutions. | [4] |
| Temperature | -20°C or -80°C | Minimizes chemical degradation, including hydrolysis and oxidation. | [3][4][8] |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Purging solvents and storage vials with inert gas displaces oxygen, preventing oxidation. | [4] |
| Container | Tightly Sealed Vial | Prevents exposure to moisture and atmospheric oxygen. | |
| Light | Amber Vial / Darkness | Protects from potential photodegradation. |
Stability Profile
While specific, long-term quantitative stability data for the d5 variant is not extensively published, the stability of the parent compound, N-Palmitoyl serinol, provides a reliable benchmark.
3.1 Shelf Life and Degradation The parent compound, Palmitoyl serinol, is reported to be stable for at least four years when stored as a crystalline solid at -20°C[3][4]. The primary degradation pathways for N-acyl amides like Palmitoyl serinol include:
-
Hydrolysis: Cleavage of the amide bond to yield palmitic acid and serinol. This process is accelerated by strong acidic or basic conditions.
-
Oxidation: While the palmitoyl chain is saturated and thus not susceptible to peroxidation, other parts of the molecule or impurities could be subject to oxidation over time.
3.2 Effect of Deuterium Labeling Deuterium labeling is primarily used to create a mass shift for use as an internal standard without significantly altering the chemical properties of the molecule[1]. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, which can sometimes slow metabolic processes involving the cleavage of that bond (a kinetic isotope effect). However, for long-term chemical storage, the stability of this compound is expected to be comparable to its non-deuterated analog.
| Condition | Expected Stability | Potential Degradation Pathway |
| Solid at -20°C | High (≥ 4 years) | Minimal degradation expected. |
| In Solution (Organic Solvent) at -20°C | High (months) | Potential for slow hydrolysis if water is present. |
| In Solution (Aqueous Buffer) | Moderate to Low | Increased risk of hydrolysis, pH-dependent. |
| Exposure to Strong Acid/Base | Low | Accelerated amide bond hydrolysis. |
| Exposure to UV Light | Moderate | Potential for photodegradation. |
Biological Signaling Pathway of Palmitoyl Serinol
Palmitoyl serinol exerts its biological effects primarily through the endocannabinoid system. It activates the CB1 receptor, which in turn stimulates the synthesis of ceramides, crucial lipids for skin barrier function. This pathway involves the upregulation of key enzymes in ceramide production[7][9].
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. caymanchem.com [caymanchem.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. The Neuroprotective Effect of NEUROMIDE, a Compound Bioidentical to Commensal Bacteria Metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 6. N-Palmitoyl Serinol Stimulates Ceramide Production through a CB1-Dependent Mechanism in In Vitro Model of Skin Inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. N-Palmitoyl Serinol Stimulates Ceramide Production through a CB1-Dependent Mechanism in In Vitro Model of Skin Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. encyclopedia.pub [encyclopedia.pub]
Palmitoyl Serinol: A Deep Dive into its Role in Enhancing the Epidermal Barrier
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The epidermal barrier, our primary defense against the external environment, is a complex and dynamic structure. Its integrity is paramount for maintaining hydration, preventing pathogen entry, and mitigating inflammation. Recent scientific inquiry has highlighted the significant role of endogenous and topically applied molecules in modulating this crucial barrier. Among these, Palmitoyl serinol (PS), a structural analog of the endocannabinoid N-palmitoyl ethanolamine (B43304) (PEA), has emerged as a potent mediator of epidermal barrier enhancement. This technical guide provides a comprehensive overview of the function of Palmitoyl serinol in improving the epidermal barrier, with a focus on its molecular mechanisms, supporting quantitative data, and detailed experimental protocols. Through a meticulous review of current literature, this document elucidates the signaling pathways activated by Palmitoyl serinol, primarily through the cannabinoid receptor 1 (CB1), leading to a significant upregulation of ceramide synthesis—a cornerstone of epidermal barrier function. This guide is intended to be a valuable resource for researchers, scientists, and drug development professionals actively engaged in the fields of dermatology, cosmetology, and pharmaceutical sciences.
Introduction: The Epidermal Barrier and the Significance of Ceramides (B1148491)
The stratum corneum, the outermost layer of the epidermis, is often described by the "brick and mortar" model. The "bricks" are the corneocytes, terminally differentiated keratinocytes, and the "mortar" is the lipid-rich extracellular matrix. This lipid matrix is predominantly composed of ceramides, cholesterol, and free fatty acids, with ceramides playing a critical structural and signaling role. Ceramides are a class of sphingolipids that are essential for the formation and maintenance of the water-permeable barrier of the skin[1]. A deficiency in epidermal ceramides is a hallmark of various skin disorders characterized by a compromised barrier, such as atopic dermatitis and psoriasis, leading to increased transepidermal water loss (TEWL) and heightened susceptibility to environmental insults[2]. Consequently, therapeutic strategies aimed at augmenting epidermal ceramide levels are of significant interest.
Palmitoyl Serinol: Mechanism of Action in Epidermal Barrier Improvement
Palmitoyl serinol exerts its beneficial effects on the epidermal barrier primarily by stimulating the production of ceramides in keratinocytes. This action is mediated through the activation of the cannabinoid receptor 1 (CB1), a G-protein coupled receptor (GPCR)[1][3][4]. The binding of Palmitoyl serinol to the CB1 receptor initiates a downstream signaling cascade that upregulates two major pathways of ceramide synthesis: the de novo synthesis pathway and the sphingomyelin (B164518) hydrolysis pathway[3][4].
Signaling Pathways
The activation of the CB1 receptor by Palmitoyl serinol leads to the stimulation of key enzymes involved in ceramide production. The CB1 receptor is coupled to Gαi/o proteins. While the precise downstream signaling cascade in keratinocytes is still under investigation, evidence suggests the involvement of second messengers that modulate the activity of ceramide-synthesizing enzymes[5][6].
dot
References
- 1. Topical N-palmitoyl serinol, a commensal bacterial metabolite, prevents the development of epidermal permeability barrier dysfunction in a murine model of atopic dermatitis-like skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. peerj.com [peerj.com]
- 4. TRP Channel Cannabinoid Receptors in Skin Sensation, Homeostasis, and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The endocannabinoid system in human keratinocytes. Evidence that anandamide inhibits epidermal differentiation through CB1 receptor-dependent inhibition of protein kinase C, activation protein-1, and transglutaminase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Methodological & Application
Application Note: Quantification of N-Palmitoyl Serinol Using Palmitoyl Serinol-d5 as an Internal Standard by LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-palmitoyl serinol is a bioactive lipid molecule that plays a significant role in skin health by stimulating the production of ceramides (B1148491), which are essential components of the skin's permeability barrier.[1][2][3][4][5] Accurate quantification of N-palmitoyl serinol in biological matrices is crucial for understanding its physiological functions and for the development of novel therapeutics. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful analytical technique for this purpose, offering high sensitivity and specificity. The use of a stable isotope-labeled internal standard, such as Palmitoyl serinol-d5 (B12394739), is essential for correcting for matrix effects and variations in sample processing, thereby ensuring accurate and precise quantification.[6][7] This application note provides a detailed protocol for the quantification of N-palmitoyl serinol in biological samples using Palmitoyl serinol-d5 as an internal standard.
Principle
The method employs a stable isotope dilution LC-MS/MS approach. A known amount of this compound is added to the sample at the beginning of the sample preparation process. This internal standard co-elutes with the endogenous N-palmitoyl serinol and experiences similar ionization and fragmentation in the mass spectrometer. By comparing the peak area ratio of the analyte to the internal standard, accurate quantification can be achieved.
Biological Relevance: N-Palmitoyl Serinol and Ceramide Synthesis
N-palmitoyl serinol is an analog of the endocannabinoid N-palmitoyl ethanolamine (B43304) and has been shown to stimulate the production of ceramides in epidermal keratinocytes.[1][2][3] Ceramides are critical for maintaining the skin's barrier function, and their depletion is associated with inflammatory skin conditions. N-palmitoyl serinol promotes ceramide synthesis through both the de novo synthesis and sphingomyelin (B164518) hydrolysis pathways.[1] The de novo pathway begins with the condensation of serine and palmitoyl-CoA, a reaction catalyzed by serine palmitoyltransferase (SPT).[8][9][10]
Below is a diagram illustrating the de novo ceramide synthesis pathway, which can be influenced by N-palmitoyl serinol.
Experimental Protocols
Materials and Reagents
-
N-Palmitoyl Serinol (Analyte)
-
This compound (Internal Standard)
-
LC-MS Grade Methanol (B129727)
-
LC-MS Grade Acetonitrile
-
LC-MS Grade Water
-
Formic Acid
-
Human Plasma (or other biological matrix)
-
Solid Phase Extraction (SPE) Cartridges (e.g., C18)
Equipment
-
Liquid Chromatography system coupled to a tandem mass spectrometer (LC-MS/MS)
-
Reversed-phase C18 column
-
Vortex mixer
-
Centrifuge
-
SPE Manifold
-
Nitrogen evaporator
Sample Preparation: Solid Phase Extraction (SPE)
-
Sample Thawing: Thaw plasma samples on ice.
-
Internal Standard Spiking: To 100 µL of plasma, add 10 µL of this compound internal standard solution (concentration to be optimized based on expected analyte levels). Vortex briefly.
-
Protein Precipitation: Add 300 µL of cold methanol. Vortex for 1 minute to precipitate proteins.
-
Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Supernatant Collection: Carefully collect the supernatant.
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Sample Loading: Load the supernatant onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 20% methanol in water to remove polar interferences.
-
Elution: Elute the analyte and internal standard with 1 mL of methanol.
-
Drying: Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Analysis: Transfer to an LC vial for LC-MS/MS analysis.
The following diagram outlines the experimental workflow.
LC-MS/MS Method
Liquid Chromatography (LC) Conditions
| Parameter | Value |
| Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Gradient | 50% B to 95% B over 3 min, hold at 95% B for 1 min, return to 50% B |
| Column Temperature | 40°C |
Mass Spectrometry (MS) Conditions
| Parameter | Value |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Gas Flow | Optimized for instrument |
MRM Transitions
The following table provides hypothetical yet plausible MRM transitions for N-palmitoyl serinol and its d5-labeled internal standard. The precursor ion is the [M+H]+ adduct. Product ions are generated through collision-induced dissociation (CID).
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| N-Palmitoyl Serinol | 344.3 | 256.2 | 20 |
| This compound | 349.3 | 261.2 | 20 |
Note: These transitions should be empirically determined and optimized on the specific mass spectrometer being used.
Data Presentation
The following table is an example of how quantitative data for N-palmitoyl serinol in human plasma samples could be presented.
Table 1: Quantification of N-Palmitoyl Serinol in Human Plasma
| Sample ID | Analyte Peak Area | IS Peak Area | Peak Area Ratio (Analyte/IS) | Concentration (ng/mL) |
| Blank | 0 | 150,234 | 0.00 | < LLOQ |
| LLOQ (0.5 ng/mL) | 7,512 | 149,876 | 0.05 | 0.5 |
| QC Low (1.5 ng/mL) | 22,689 | 151,123 | 0.15 | 1.5 |
| QC Mid (50 ng/mL) | 755,678 | 150,543 | 5.02 | 49.8 |
| QC High (150 ng/mL) | 2,267,034 | 151,345 | 14.98 | 150.2 |
| Sample 1 | 45,321 | 150,987 | 0.30 | 3.0 |
| Sample 2 | 120,789 | 149,543 | 0.81 | 8.1 |
| Sample 3 | 89,654 | 151,002 | 0.59 | 5.9 |
LLOQ: Lower Limit of Quantification
Conclusion
This application note provides a comprehensive protocol for the sensitive and accurate quantification of N-palmitoyl serinol in biological matrices using this compound as an internal standard with LC-MS/MS. The use of a stable isotope-labeled internal standard is critical for mitigating matrix effects and ensuring data reliability. This method can be a valuable tool for researchers and scientists in the fields of dermatology, lipidomics, and drug development.
References
- 1. researchgate.net [researchgate.net]
- 2. N-Palmitoyl Serinol Stimulates Ceramide Production through a CB1-Dependent Mechanism in In Vitro Model of Skin Inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. N-Palmitoyl Serinol Stimulates Ceramide Production through a CB1-Dependent Mechanism in In Vitro Model of Skin Inflammation [mdpi.com]
- 4. Topical N-palmitoyl serinol, a commensal bacterial metabolite, prevents the development of epidermal permeability barrier dysfunction in a murine model of atopic dermatitis-like skin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. N-Palmitoyl Serinol Stimulates Ceramide Production through a CB1-Dependent Mechanism in In Vitro Model of Skin Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Simultaneous measurement of three N-acylethanolamides in human bio-matrices using ultra performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Accurate quantification of endogenous N-acylethanolamides by chemical isotope labeling coupled with liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Ceramide Metabolism: A Key Pathway in Lipid Signaling and Human Disease - MetwareBio [metwarebio.com]
- 9. Ceramide Metabolism: Structure, Functions, and Analysis - Creative Proteomics [creative-proteomics.com]
- 10. researchgate.net [researchgate.net]
Application Note: Quantitative Analysis of Lipids in Biological Samples Using Palmitoyl serinol-d5 as an Internal Standard
Introduction
Quantitative lipidomics is a critical tool in understanding physiological and pathophysiological processes. Accurate quantification of lipid species by mass spectrometry (MS) requires the use of internal standards to correct for variations during sample preparation, extraction, and analysis.[1][2] Stable isotope-labeled standards, such as Palmitoyl serinol-d5 (B12394739), are ideal for this purpose as they share near-identical physicochemical properties with their endogenous counterparts, ensuring similar extraction efficiency and ionization response, but are distinguishable by mass.[3][4] Palmitoyl serinol is an amide-linked analog of 2-palmitoyl glycerol, providing enhanced stability.[5][6] This document provides a detailed protocol for the preparation and spiking of Palmitoyl serinol-d5 into biological samples for subsequent lipid extraction and analysis.
Preparation of Internal Standard Solutions
Proper preparation of stock and working solutions is crucial for accurate quantification. The concentrations should be selected to be within the linear range of the instrument and comparable to the expected levels of the analytes of interest.[7]
1.1. Materials and Reagents
-
This compound (crystalline solid)
-
LC-MS grade methanol (B129727) (MeOH)
-
LC-MS grade chloroform (B151607) (CHCl3)
-
Inert gas (Nitrogen or Argon)
-
Amber glass vials with Teflon-lined caps
-
Calibrated analytical balance
-
Calibrated micropipettes
1.2. Quantitative Data: Solution Preparation
The following table summarizes the recommended concentrations for preparing stock, intermediate, and working solutions of this compound.
| Solution Type | Solute | Solvent | Concentration | Storage Conditions |
| Stock Solution | This compound | Methanol | 1 mg/mL | -20°C, under inert gas |
| Intermediate Stock | Stock Solution | Methanol | 100 µg/mL | -20°C |
| Working Solution | Intermediate Stock | Methanol | 10 µg/mL | -20°C (Prepare fresh if possible) |
1.3. Protocol for Solution Preparation
-
Acclimatization: Allow the vial containing crystalline this compound to equilibrate to room temperature before opening to prevent condensation.
-
Stock Solution (1 mg/mL):
-
Weigh approximately 1 mg of this compound into a clean amber glass vial.
-
Add the appropriate volume of methanol to achieve a final concentration of 1 mg/mL.
-
Vortex thoroughly until the solid is completely dissolved. Purge the vial headspace with an inert gas before capping tightly.
-
-
Working Solutions: Prepare the intermediate and final working solutions by serial dilution of the stock solution with methanol, as detailed in the table above. Vortex well after each dilution step.
Protocol for Spiking and Lipid Extraction
This protocol is based on the widely used Bligh-Dyer liquid-liquid extraction method, which is effective for a broad range of lipid classes from biological fluids and tissues.[8][9] The internal standard should be added at the very beginning of the extraction process to account for all subsequent procedural variations.[2]
2.1. Materials and Reagents
-
Biological Sample (e.g., 100 µL plasma, or ~50 mg homogenized tissue)
-
This compound Working Solution (10 µg/mL)
-
LC-MS grade Chloroform (CHCl3)
-
LC-MS grade Methanol (MeOH)
-
LC-MS grade Water (H2O)
-
Phosphate-buffered saline (PBS) for tissue homogenization
-
Glass centrifuge tubes with Teflon-lined caps
-
Vortex mixer
-
Centrifuge (capable of 1000 x g)
-
Pasteur pipettes
-
Sample concentrator (e.g., nitrogen evaporator or vacuum concentrator)
2.2. Experimental Workflow Diagram
Caption: Workflow for spiking this compound and subsequent lipid extraction.
2.3. Step-by-Step Protocol
-
Sample Preparation:
-
For liquid samples (plasma, serum): Thaw frozen samples on ice. Pipette 100 µL into a glass centrifuge tube.
-
For tissue samples: Weigh approximately 50 mg of frozen tissue, add 950 µL of ice-cold PBS, and homogenize thoroughly. Use 1 mL of the homogenate for the extraction.
-
-
Internal Standard Spiking: Add a defined volume (e.g., 10 µL) of the this compound working solution (10 µg/mL) directly to the sample in the glass tube. This results in spiking 100 ng of the internal standard.
-
Monophasic Mixture Formation: Add 3.75 mL of a chloroform:methanol (1:2, v/v) mixture to the sample.[8] The tube should now contain the sample, internal standard, and solvent in a ratio that forms a single phase (approximately 1:2:0.8 of CHCl3:MeOH:H2O from the sample).
-
Mixing: Cap the tube and vortex vigorously for 1 minute. Incubate at room temperature for 15-30 minutes to ensure thorough extraction.
-
Phase Separation:
-
Centrifugation: Centrifuge the tube at 1000 x g for 10 minutes at 4°C. This will separate the mixture into two distinct phases: an upper aqueous/methanol phase and a lower chloroform phase containing the lipids, separated by a protein disk.[10]
-
Lipid Collection: Carefully insert a glass Pasteur pipette through the upper layer and collect the lower organic (chloroform) phase. Transfer it to a new clean glass tube, being careful not to disturb the protein interface.
-
Drying and Reconstitution:
-
Evaporate the solvent from the collected organic phase to complete dryness using a gentle stream of nitrogen or a vacuum concentrator.
-
Reconstitute the dried lipid extract in a small, precise volume (e.g., 100 µL) of a solvent suitable for your LC-MS analysis (e.g., isopropanol:acetonitrile, 90:10, v/v).[7]
-
-
Analysis: Vortex the reconstituted sample, transfer to an autosampler vial, and proceed with LC-MS analysis. The ratio of the endogenous lipid peak area to the this compound peak area is used for quantification.
This protocol provides a robust framework for the quantitative analysis of lipids in various biological matrices. Researchers should perform validation experiments to determine the optimal concentration of the internal standard and confirm extraction efficiency for their specific lipids of interest and sample type.[11][12]
References
- 1. Guidelines for Selection of Internal Standard-Based Normalization Strategies in Untargeted Lipidomic Profiling by LC-HR-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Utilizing Internal Standard Responses to Assess Risk on Reporting Bioanalytical Results from Hemolyzed Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Clinical Mass Spectrometry â Cambridge Isotope Laboratories, Inc. [isotope.com]
- 5. glpbio.com [glpbio.com]
- 6. caymanchem.com [caymanchem.com]
- 7. benchchem.com [benchchem.com]
- 8. tabaslab.com [tabaslab.com]
- 9. Liquid samples (bligh and dyer) | Cyberlipid [cyberlipid.gerli.com]
- 10. Sample Processing Methods for Lipidomics Research - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]
- 11. Optimization of Folch, Bligh-Dyer, and Matyash Sample-to-Extraction Solvent Ratios for Human Plasma-Based Lipidomics Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Evaluation of Lipid Extraction Protocols for Untargeted Analysis of Mouse Tissue Lipidome [mdpi.com]
Palmitoyl Serinol-d5: Application and Protocols for Endocannabinoid Research
For Researchers, Scientists, and Drug Development Professionals
Application Notes
N-Palmitoyl serinol (PS) is an endocannabinoid-like lipid mediator that has garnered significant interest in the study of the endocannabinoid system (ECS). Its structural similarity to N-palmitoyl ethanolamine (B43304) (PEA), a well-known endocannabinoid, positions it as a key molecule for investigating ECS signaling pathways and their therapeutic potential. Palmitoyl serinol has been shown to modulate epidermal barrier function and ceramide production through mechanisms involving the cannabinoid receptor 1 (CB1)[1][2][3][4].
The deuterated form, Palmitoyl serinol-d5 (B12394739), serves as an ideal internal standard for the accurate quantification of endogenous N-palmitoyl serinol in various biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard is crucial for correcting for matrix effects and variations in sample preparation and instrument response, thereby ensuring high accuracy and precision in quantitative analyses[5][6]. This is particularly important when analyzing low-abundance lipids like N-acyl amides in complex samples such as plasma, serum, and tissue homogenates.
Primary applications of Palmitoyl serinol-d5 in endocannabinoid research include:
-
Accurate Quantification of Endogenous Palmitoyl Serinol: Serving as an internal standard for LC-MS/MS-based quantification of N-palmitoyl serinol in preclinical and clinical samples.
-
Pharmacokinetic Studies: Enabling the precise measurement of exogenous Palmitoyl serinol concentrations in biological fluids and tissues to determine its absorption, distribution, metabolism, and excretion (ADME) profile.
-
Lipidomics Analysis: As part of a suite of internal standards for the comprehensive analysis of the N-acyl amide lipidome to understand the interplay between different endocannabinoid-like molecules.
-
Target Validation and Drug Discovery: Facilitating the study of how Palmitoyl serinol levels change in response to pharmacological interventions targeting the ECS.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathway involving N-palmitoyl serinol and a typical experimental workflow for its quantification using this compound.
Experimental Protocols
Protocol 1: Quantification of N-Palmitoyl Serinol in Human Keratinocytes (HaCaT Cells)
Objective: To quantify the levels of endogenous N-palmitoyl serinol in HaCaT cells treated with an inflammatory stimulus (e.g., IL-4) with and without exogenous N-palmitoyl serinol, using this compound as an internal standard.
Materials:
-
HaCaT keratinocytes
-
Cell culture reagents (DMEM, FBS, antibiotics)
-
Recombinant human IL-4
-
N-Palmitoyl serinol
-
This compound (internal standard)
-
LC-MS/MS grade solvents: Methanol (B129727), Acetonitrile, Chloroform, Water
-
Formic acid
-
Phosphate-buffered saline (PBS)
-
Cell scraper
-
1.5 mL microcentrifuge tubes
-
Liquid chromatography-tandem mass spectrometer (LC-MS/MS)
Procedure:
-
Cell Culture and Treatment:
-
Culture HaCaT cells to ~80% confluency in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Treat cells with IL-4 (50 ng/mL) for 20 hours to induce an inflammatory-like state.
-
Following IL-4 treatment, incubate the cells with N-palmitoyl serinol (25 µM) for 4 hours. Include a vehicle control group.
-
-
Sample Collection and Internal Standard Spiking:
-
Wash the cells twice with ice-cold PBS.
-
Harvest the cells by scraping in 1 mL of ice-cold PBS and transfer to a 1.5 mL microcentrifuge tube.
-
Centrifuge at 1000 x g for 5 minutes at 4°C. Discard the supernatant.
-
To the cell pellet, add a known amount of this compound (e.g., 100 pmol) in methanol.
-
-
Lipid Extraction (Bligh-Dyer Method):
-
Add a 2:1:0.8 mixture of chloroform:methanol:water to the cell pellet, vortex thoroughly.
-
Centrifuge at 2000 x g for 10 minutes to separate the phases.
-
Collect the lower organic phase containing the lipids.
-
Dry the lipid extract under a gentle stream of nitrogen.
-
-
Sample Reconstitution and LC-MS/MS Analysis:
-
Reconstitute the dried lipid extract in a suitable volume (e.g., 100 µL) of the initial mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Inject an aliquot (e.g., 5-10 µL) onto the LC-MS/MS system.
-
Use a C18 reversed-phase column for chromatographic separation.
-
Set up the mass spectrometer for Multiple Reaction Monitoring (MRM) to detect the specific precursor-to-product ion transitions for both N-palmitoyl serinol and this compound.
-
-
Data Analysis:
-
Integrate the peak areas for both the analyte (N-palmitoyl serinol) and the internal standard (this compound).
-
Calculate the ratio of the analyte peak area to the internal standard peak area.
-
Quantify the amount of N-palmitoyl serinol in the sample using a calibration curve prepared with known concentrations of N-palmitoyl serinol and a fixed concentration of this compound.
-
Protocol 2: Analysis of N-Palmitoyl Serinol in a Murine Model of Atopic Dermatitis
Objective: To measure the concentration of N-palmitoyl serinol in the skin of mice with induced atopic dermatitis-like conditions, treated topically with N-palmitoyl serinol, using this compound as an internal standard.
Materials:
-
C57BL/6J mice
-
1-fluoro-2,4-dinitrobenzene (DNFB)
-
N-Palmitoyl serinol solution (e.g., 0.5% in ethanol)
-
This compound (internal standard)
-
Tissue homogenizer
-
LC-MS/MS grade solvents
-
Solid Phase Extraction (SPE) cartridges (e.g., C18)
Procedure:
-
Animal Model and Treatment:
-
Tissue Collection and Homogenization:
-
At the end of the treatment period, euthanize the mice and excise the treated skin tissue.
-
Weigh the tissue samples.
-
Homogenize the tissue in an appropriate buffer, and spike with a known amount of this compound.
-
-
Lipid Extraction and Purification:
-
Perform a lipid extraction using a suitable method (e.g., liquid-liquid extraction with ethyl acetate/hexane or protein precipitation with cold acetonitrile).
-
For further purification and to reduce matrix effects, pass the lipid extract through a conditioned C18 SPE cartridge.
-
Wash the cartridge to remove polar impurities.
-
Elute the lipids with an organic solvent (e.g., methanol or acetonitrile).
-
Dry the eluate under nitrogen.
-
-
LC-MS/MS Analysis and Quantification:
-
Follow steps 4 and 5 from Protocol 1 for sample reconstitution, LC-MS/MS analysis, and data quantification.
-
Data Presentation
The following tables summarize quantitative data from studies investigating the effects of N-palmitoyl serinol. While these studies did not explicitly use this compound, they represent the type of data that would be generated with its use as an internal standard for accurate quantification.
Table 1: Effect of N-Palmitoyl Serinol (PS) on Ceramide Content in IL-4-Treated HaCaT Keratinocytes [3][9]
| Treatment Group | Total Ceramide Content (relative to control) | Change (%) |
| Control | 1.00 | - |
| IL-4 (50 ng/mL) | 0.65 | -35% |
| IL-4 + PS (25 µM) | 1.15 | +77% (vs. IL-4) |
Table 2: Effect of N-Palmitoyl Serinol (PS) on Long-Chain Ceramide Species in IL-4-Treated HaCaT Keratinocytes [3][9][10]
| Ceramide Species | IL-4 (relative to control) | IL-4 + PS (relative to IL-4) |
| C22:0-Ceramide | ↓ | ↑ |
| C24:0-Ceramide | ↓ | ↑ |
| C24:1-Ceramide | ↓ | ↑ |
| C26:0-Ceramide | ↓ | ↑ |
Note: Arrows indicate a statistically significant decrease (↓) or increase (↑) in the respective ceramide species.
Table 3: Biophysical Parameters in a Murine Model of Atopic Dermatitis-like Skin Treated with Topical N-Palmitoyl Serinol (NPS) [7]
| Treatment Group | Transepidermal Water Loss (TEWL) (g/m²/h) | Stratum Corneum Hydration (arbitrary units) |
| Normal Control | ~ 5 | ~ 40 |
| DNFB + Vehicle | ~ 25 | ~ 20 |
| DNFB + 0.5% NPS | ~ 10 | ~ 35 |
References
- 1. caymanchem.com [caymanchem.com]
- 2. researchgate.net [researchgate.net]
- 3. N-Palmitoyl Serinol Stimulates Ceramide Production through a CB1-Dependent Mechanism in In Vitro Model of Skin Inflammation [mdpi.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. lcms.cz [lcms.cz]
- 6. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 7. Topical N-palmitoyl serinol, a commensal bacterial metabolite, prevents the development of epidermal permeability barrier dysfunction in a murine model of atopic dermatitis-like skin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Topical N-palmitoyl serinol, a commensal bacterial metabolite, prevents the development of epidermal permeability barrier dysfunction in a murine model of atopic dermatitis-like skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. N-Palmitoyl Serinol Stimulates Ceramide Production through a CB1-Dependent Mechanism in In Vitro Model of Skin Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for the Analysis of Palmitoyl Serinol-d5
These application notes provide detailed protocols for the sample preparation and analysis of Palmitoyl serinol-d5 (B12394739), a deuterated analog of N-palmitoyl serinol, often used as an internal standard in mass spectrometry-based lipidomics. The following sections are designed for researchers, scientists, and drug development professionals working on the quantification of sphingolipids and related molecules in biological matrices.
Introduction
N-palmitoyl serinol is a bioactive lipid involved in various physiological processes, including the modulation of ceramide production and signaling pathways.[1][2][3] Accurate quantification of endogenous lipids like N-palmitoyl serinol is crucial for understanding their roles in health and disease. Stable isotope-labeled internal standards, such as Palmitoyl serinol-d5, are essential for precise and accurate quantification using mass spectrometry.[4][5] These standards exhibit nearly identical physicochemical properties to their endogenous counterparts, ensuring similar behavior during sample extraction and ionization, thereby correcting for variability in sample preparation and instrument response.[4][5]
Experimental Protocols
The following protocols outline the procedures for extracting this compound from plasma and cultured cells, preparing samples for analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Protocol 1: Lipid Extraction from Plasma
This protocol details the extraction of sphingolipids, including this compound, from plasma samples.
Materials:
-
Plasma samples
-
Methanol (B129727) (LC-MS grade)
-
Chloroform (B151607) (LC-MS grade)
-
Deuterated internal standard mixture (including this compound) in methanol
-
Deionized water
-
Centrifuge (capable of operating at 4°C and >3000 x g)
-
Nitrogen evaporator
-
Autosampler vials
Procedure:
-
Thaw plasma samples on ice.
-
In a 1.5 mL microcentrifuge tube, add 50 µL of plasma.
-
Add 10 µL of the internal standard mixture containing a known concentration of this compound to each plasma sample.
-
Vortex the sample briefly to ensure thorough mixing.
-
To precipitate proteins, add 500 µL of methanol and vortex for 30 seconds.
-
Add 250 µL of chloroform and vortex for another 30 seconds.
-
Incubate the mixture on ice for 10 minutes.
-
Centrifuge the samples at 16,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube, being cautious not to disturb the protein pellet.
-
Dry the supernatant under a gentle stream of nitrogen gas.
-
Reconstitute the dried lipid extract in 100 µL of the initial mobile phase for LC-MS/MS analysis (e.g., Acetonitrile/Water 60:40 v/v with 0.1% formic acid and 10 mM ammonium (B1175870) formate).
-
Transfer the reconstituted sample to an autosampler vial for analysis.
Protocol 2: Lipid Extraction from Cultured Cells
This protocol is designed for the extraction of sphingolipids from adherent cultured cells.
Materials:
-
Adherent cultured cells
-
Phosphate-buffered saline (PBS), ice-cold
-
Methanol (LC-MS grade), ice-cold
-
Chloroform (LC-MS grade)
-
Deuterated internal standard mixture (including this compound) in methanol
-
Cell scraper
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
-
Autosampler vials
Procedure:
-
Aspirate the culture medium from the cells.
-
Wash the cells twice with 1 mL of ice-cold PBS.
-
Add 500 µL of ice-cold methanol containing the internal standard mixture (with this compound) to each well.
-
Scrape the cells from the well surface and transfer the cell suspension to a microcentrifuge tube.
-
Add 250 µL of chloroform and vortex vigorously for 1 minute.
-
Incubate the mixture on ice for 10 minutes.
-
Centrifuge at 16,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube.
-
Dry the supernatant under a gentle stream of nitrogen.
-
Reconstitute the dried lipid extract in a suitable volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.
-
Transfer the reconstituted sample to an autosampler vial for analysis.
Quantitative Data Summary
The following table summarizes typical parameters for the quantitative analysis of sphingolipids using LC-MS/MS. The exact values for this compound will need to be determined empirically during method validation.
| Parameter | Typical Range/Value | Reference |
| Lower Limit of Quantification (LLOQ) | fmol to pmol range | [6] |
| Linearity (r²) | > 0.99 | [6] |
| Intra-assay Variability (% CV) | < 15% | [7] |
| Inter-assay Variability (% CV) | < 15% | [7] |
| Recovery | > 85% | Not explicitly stated, but a general goal in bioanalysis. |
Data Analysis
Following LC-MS/MS analysis, the data is processed using instrument-specific software. The peak areas of the endogenous analyte and the corresponding deuterated internal standard (this compound) are integrated. The concentration of the analyte is calculated based on the ratio of the peak area of the analyte to the peak area of the internal standard, using a calibration curve generated from standards of known concentrations.[4]
Visualizations
Experimental Workflow for Lipid Extraction from Plasma
Caption: A flowchart of the lipid extraction process from plasma samples.
Signaling Pathway Involving N-Palmitoyl Serinol
Caption: The activation of the CB1 receptor by N-palmitoyl serinol leads to increased ceramide production.
References
- 1. caymanchem.com [caymanchem.com]
- 2. N-Palmitoyl Serinol Stimulates Ceramide Production through a CB1-Dependent Mechanism in In Vitro Model of Skin Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. N-Palmitoyl Serinol Stimulates Ceramide Production through a CB1-Dependent Mechanism in In Vitro Model of Skin Inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. caymanchem.com [caymanchem.com]
- 6. academic.oup.com [academic.oup.com]
- 7. Monitoring the Sphingolipid de novo Synthesis by Stable-Isotope Labeling and Liquid Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantitative Analysis of Ceramides in Skin Inflammation Models Using Palmitoyl Serinol-d5
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ceramides (B1148491) are essential lipid molecules crucial for maintaining the skin's barrier function and regulating cellular processes such as inflammation, proliferation, and apoptosis.[1][2][3] Dysregulation of ceramide metabolism is implicated in the pathogenesis of various inflammatory skin diseases, including atopic dermatitis and psoriasis, where altered ceramide profiles contribute to barrier defects and an exacerbated immune response.[4][5][6] Accurate quantification of ceramide species in skin inflammation models is therefore critical for understanding disease mechanisms and for the development of novel therapeutics.
This application note details a robust and sensitive method for the quantification of ceramides in biological samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with a stable isotope-labeled internal standard, Palmitoyl serinol-d5 (B12394739). The use of a deuterated standard ensures high accuracy and precision by correcting for variability during sample preparation and analysis.[7]
Signaling Pathways and Experimental Workflow
Ceramide metabolism and its role in inflammatory signaling are complex, involving multiple enzymatic pathways. Inflammatory cytokines, for instance, can significantly impact ceramide synthesis and breakdown.[4] The following diagrams illustrate a simplified ceramide signaling pathway in skin inflammation and the general experimental workflow for ceramide quantification.
Caption: Simplified ceramide signaling in skin inflammation.
Caption: Workflow for ceramide quantification.
Quantitative Data Presentation
The following table summarizes representative quantitative data from an in vitro study on the effect of N-palmitoyl serinol (PS) on ceramide levels in IL-4 treated human epidermal keratinocytes (HaCaT). This data illustrates the utility of LC-MS/MS for quantifying changes in specific ceramide species in a skin inflammation model.[8]
| Treatment Group | Total Ceramide (relative abundance) | Ceramide (C22:0) (relative abundance) | Ceramide (C24:0) (relative abundance) | Ceramide (C24:1) (relative abundance) | Ceramide (C26:0) (relative abundance) |
| Vehicle Control | 1.00 ± 0.12 | 1.00 ± 0.15 | 1.00 ± 0.11 | 1.00 ± 0.13 | 1.00 ± 0.14 |
| IL-4 (50 ng/mL) | 0.65 ± 0.09 | 0.58 ± 0.08 | 0.62 ± 0.10 | 0.60 ± 0.09 | 0.63 ± 0.11* |
| IL-4 + PS (25 µM) | 0.95 ± 0.11# | 0.92 ± 0.12# | 0.98 ± 0.13# | 0.94 ± 0.11# | 0.96 ± 0.12# |
*Data are presented as mean ± standard deviation. *p < 0.01 vs. Vehicle Control; #p < 0.01 vs. IL-4 treatment. Data is illustrative and adapted from Shin et al., 2021.[8]
Experimental Protocols
This section provides a detailed methodology for the quantification of ceramides in skin samples using this compound as an internal standard.
Materials and Reagents
-
Solvents: Chloroform, Methanol (B129727), Water, Acetonitrile, Isopropanol (B130326) (all LC-MS grade)
-
Reagents: Formic acid, Ammonium formate
-
Internal Standard: this compound
-
Standards: Ceramide standards (e.g., C16:0, C18:0, C24:0, C24:1)
-
Biological Samples: Skin biopsies, cultured skin equivalents, or isolated keratinocytes
Protocol 1: Lipid Extraction from Skin Samples
-
Homogenization: Homogenize the skin sample in a suitable buffer (e.g., PBS) on ice.
-
Solvent Addition: Add a 2:1 (v/v) mixture of chloroform:methanol to the homogenate.
-
Internal Standard Spiking: Add a known concentration of this compound to the mixture.
-
Vortexing and Incubation: Vortex the mixture vigorously for 1 minute and incubate at 4°C for 30 minutes to ensure complete lipid extraction.
-
Phase Separation: Add 0.25 M KCl solution to induce phase separation. Centrifuge at 10,000 x g for 10 minutes at 4°C.[9]
-
Collection of Organic Phase: Carefully collect the lower organic phase containing the lipids.
-
Drying: Dry the collected lipid extract under a stream of nitrogen gas.
-
Reconstitution: Reconstitute the dried lipid extract in a suitable solvent for LC-MS/MS analysis (e.g., methanol or a mixture of heptane:chloroform:methanol).[9]
Protocol 2: LC-MS/MS Analysis
-
Chromatographic Separation:
-
Column: Use a suitable column for lipid separation, such as a C18 or C8 reversed-phase column or a HILIC column.[10][11][12]
-
Mobile Phase A: 0.1% Formic acid in water.[13]
-
Mobile Phase B: 0.1% Formic acid in isopropanol or acetonitrile/methanol.[13][14]
-
Gradient: Develop a gradient elution method to separate the different ceramide species. A typical gradient might start with a high percentage of mobile phase A, ramping to a high percentage of mobile phase B over several minutes to elute the lipids.
-
Flow Rate: A typical flow rate is between 0.2 and 0.5 mL/min.
-
Column Temperature: Maintain the column at a constant temperature, for example, 40°C.[15]
-
-
Mass Spectrometry Detection:
-
Ionization Mode: Use electrospray ionization (ESI) in positive ion mode.
-
Analysis Mode: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode for targeted quantification.
-
MRM Transitions: Set up specific precursor-to-product ion transitions for each ceramide species and for the internal standard, this compound. The precursor ion will be the [M+H]+ adduct of the ceramide, and the product ion will be a characteristic fragment (e.g., the sphingoid long-chain base).
-
Optimization: Optimize cone voltage and collision energy for each transition to achieve maximum sensitivity.
-
Protocol 3: Data Analysis and Quantification
-
Peak Integration: Integrate the peak areas for each ceramide species and the internal standard in the chromatograms.
-
Calibration Curve: Prepare a calibration curve by analyzing known concentrations of ceramide standards spiked with the internal standard. Plot the ratio of the analyte peak area to the internal standard peak area against the concentration of the standards.
-
Quantification: Calculate the concentration of each ceramide species in the unknown samples using the linear regression equation from the calibration curve.[7]
Conclusion
The described LC-MS/MS method using this compound as an internal standard provides a highly specific, sensitive, and reliable approach for the quantification of ceramides in skin inflammation models. This methodology is invaluable for researchers and drug development professionals seeking to investigate the role of ceramides in skin health and disease, and to evaluate the efficacy of therapeutic interventions targeting ceramide metabolism.
References
- 1. Ceramide Metabolism: A Key Pathway in Lipid Signaling and Human Disease - MetwareBio [metwarebio.com]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. Techniques for Ceramide Analysis - Creative Proteomics [creative-proteomics.com]
- 4. Ceramide and Its Role in Skin Diseases - Creative Proteomics [creative-proteomics.com]
- 5. Dysregulated ceramide metabolism in mouse progressive dermatitis resulting from constitutive activation of Jak1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. LC/MS analysis of stratum corneum lipids: ceramide profiling and discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. lcms.cz [lcms.cz]
- 12. A rapid and quantitative LC-MS/MS method to profile sphingolipids - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Development and validation of LC-MS/MS method for determination of very long acyl chain (C22:0 and C24:0) ceramides in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | Monitoring the Sphingolipid de novo Synthesis by Stable-Isotope Labeling and Liquid Chromatography-Mass Spectrometry [frontiersin.org]
- 15. Comprehensive quantification of ceramide species in human stratum corneum - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Utilizing Palmitoyl Serinol-d5 in Metabolic Pathway Studies of Fatty Amides
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the utilization of Palmitoyl (B13399708) serinol-d5 (B12394739), a deuterated analog of the endogenous fatty acid amide, N-palmitoyl serinol. This document outlines its application in tracing the metabolic pathways of fatty amides, with a focus on its role in ceramide synthesis and potential degradation by fatty acid amide hydrolase (FAAH). The provided protocols and data will be valuable for researchers in lipidomics, drug discovery, and the study of metabolic diseases.
Introduction to Palmitoyl Serinol and its Metabolic Significance
N-palmitoyl serinol is an endogenous N-acyl amide that has been identified as a metabolite of human commensal bacteria.[1] It is an analog of the well-studied endocannabinoid N-palmitoyl ethanolamine (B43304) (PEA).[2] Research has shown that N-palmitoyl serinol plays a significant role in stimulating the production of ceramides (B1148491), a critical class of sphingolipids essential for maintaining the epidermal permeability barrier.[3][4][5] This stimulation of ceramide synthesis is mediated, at least in part, through the cannabinoid receptor 1 (CB1).[3][4][5] Given the importance of fatty acid amides in signaling and metabolism, understanding the metabolic fate of N-palmitoyl serinol is of great interest.
The use of a stable isotope-labeled internal standard, Palmitoyl serinol-d5, allows for the precise tracing of its metabolic conversion into various downstream products. The deuterium (B1214612) label provides a distinct mass shift that can be detected by mass spectrometry, enabling researchers to differentiate the tracer and its metabolites from their endogenous, non-labeled counterparts.
Key Metabolic Pathways of Fatty Amides
The metabolism of N-acyl amides like N-palmitoyl serinol is primarily governed by two key pathways:
-
Hydrolysis by Fatty Acid Amide Hydrolase (FAAH): FAAH is an integral membrane enzyme responsible for the degradation of various fatty acid amides, including the endocannabinoid anandamide.[6] It hydrolyzes the amide bond, releasing the corresponding fatty acid and amine.[6] Inhibition of FAAH leads to an accumulation of these signaling lipids, which can have therapeutic benefits.[7] It is hypothesized that this compound is also a substrate for FAAH, yielding palmitic acid-d5 and serinol.
-
Incorporation into Ceramide Synthesis: N-palmitoyl serinol has been shown to increase the levels of long-chain ceramides by activating ceramide synthases (CerS) 2 and 3.[3][4] This suggests that the palmitoyl group of N-palmitoyl serinol can be utilized in the de novo ceramide synthesis pathway.
Application 1: Tracing the Hydrolysis of this compound by FAAH
This application focuses on using this compound to monitor the activity of FAAH. By incubating the deuterated substrate with a source of FAAH (e.g., cell lysates, tissue homogenates, or purified enzyme), the production of palmitic acid-d5 can be quantified by LC-MS/MS to determine the rate of hydrolysis.
Experimental Workflow: FAAH Hydrolysis Assay
Caption: Workflow for FAAH hydrolysis assay using this compound.
Protocol: FAAH Activity Assay
-
Preparation of FAAH Source:
-
Cell Culture: Culture cells of interest (e.g., HEK293, HaCaT) to confluency. Harvest cells and prepare cell lysates by sonication or freeze-thaw cycles in an appropriate buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Tissue Homogenates: Homogenize tissues (e.g., brain, liver) in a suitable buffer and centrifuge to obtain the desired fraction (e.g., microsomal fraction).
-
-
Enzyme Reaction:
-
In a microcentrifuge tube, combine the FAAH source (e.g., 50 µg of protein) with an assay buffer.
-
Initiate the reaction by adding this compound to a final concentration of 10 µM.
-
Incubate at 37°C for a specified time (e.g., 15-60 minutes).
-
-
Reaction Quenching and Lipid Extraction:
-
Stop the reaction by adding 4 volumes of ice-cold acetonitrile.
-
Perform a lipid extraction using a modified Bligh-Dyer method.
-
-
LC-MS/MS Analysis:
-
Resuspend the dried lipid extract in a suitable solvent for LC-MS/MS analysis.
-
Use a reverse-phase C18 column for chromatographic separation.
-
Set up the mass spectrometer to monitor the transition of the precursor ion of palmitic acid-d5 to its specific product ion.
-
-
Data Analysis:
-
Quantify the amount of palmitic acid-d5 produced by comparing its peak area to a standard curve of known concentrations of palmitic acid-d5.
-
Calculate FAAH activity as the rate of product formation per unit of protein per unit of time (e.g., pmol/min/mg protein).
-
Application 2: Tracing the Incorporation of this compound into Ceramides
This application details the use of this compound to trace its incorporation into various ceramide species. This allows for the investigation of how N-palmitoyl serinol contributes to the cellular ceramide pool and the specificity of ceramide synthases.
Signaling Pathway: this compound and Ceramide Synthesis
Caption: Proposed metabolic fate of this compound.
Protocol: Ceramide Labeling and Quantification
-
Cell Culture and Treatment:
-
Culture cells of interest (e.g., HaCaT keratinocytes) in appropriate media.
-
Treat the cells with this compound at a final concentration of 25 µM for a desired time course (e.g., 4, 8, 24 hours).
-
-
Lipid Extraction:
-
Harvest the cells and perform a lipid extraction as described in the previous protocol.
-
-
LC-MS/MS Analysis of Ceramides:
-
Separate different ceramide species using a C18 reverse-phase column with a suitable gradient.
-
Use a mass spectrometer in multiple reaction monitoring (MRM) mode to detect and quantify the various deuterated ceramide species (e.g., C16:0-d5 ceramide, C18:0-d5 ceramide, etc.).
-
-
Data Analysis:
-
Calculate the fold change in the levels of deuterated ceramides in treated cells compared to vehicle-treated controls.
-
Determine the relative abundance of different deuterated ceramide species to assess the substrate specificity of ceramide synthases.
-
Quantitative Data Presentation
The following tables summarize the expected quantitative data from experiments using N-palmitoyl serinol. While these data are from studies using the non-deuterated compound, similar trends are expected when using this compound for metabolic tracing.
Table 1: Effect of N-Palmitoyl Serinol (PS) on Ceramide Species in HaCaT Keratinocytes [3][4][8]
| Ceramide Species | Fold Change (PS 25 µM, 4h) vs. Control |
| C22:0-Ceramide | ~1.5 - 2.0 |
| C24:0-Ceramide | ~1.8 - 2.5 |
| C24:1-Ceramide | ~1.6 - 2.2 |
| C26:0-Ceramide | ~1.4 - 1.9 |
| C26:1-Ceramide | ~1.3 - 1.8 |
Table 2: Effect of N-Palmitoyl Serinol (PS) on the Activity of Key Enzymes in Ceramide Metabolism [3][9]
| Enzyme | Change in Activity (PS 25 µM, 4h) |
| Serine Palmitoyltransferase (SPT) | Increased |
| Ceramide Synthase 2 (CerS2) | Increased |
| Ceramide Synthase 3 (CerS3) | Increased |
| Neutral Sphingomyelinase (nSMase) | Increased |
| Acid Sphingomyelinase (aSMase) | Increased |
Concluding Remarks
This compound is a valuable tool for elucidating the metabolic pathways of fatty amides. The protocols and application notes provided herein offer a framework for researchers to investigate its hydrolysis by FAAH and its incorporation into the cellular ceramide pool. These studies will contribute to a better understanding of the roles of N-acyl amides in cellular signaling and their potential as therapeutic targets for various diseases.
References
- 1. Assay of FAAH Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. N-Palmitoyl Serinol Stimulates Ceramide Production through a CB1-Dependent Mechanism in In Vitro Model of Skin Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. N-Palmitoyl Serinol Stimulates Ceramide Production through a CB1-Dependent Mechanism in In Vitro Model of Skin Inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Fatty acid amide hydrolase as a potential therapeutic target for the treatment of pain and CNS disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fatty acid amide hydrolase inhibitors--progress and potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Application Notes & Protocols: Experimental Design for Lipidomics Studies Using Palmitoyl Serinol-d5
Audience: Researchers, scientists, and drug development professionals.
Introduction
Lipidomics, the large-scale study of cellular lipids, is a rapidly growing field providing critical insights into cell biology, physiology, and disease. Accurate quantification of lipid species is paramount for meaningful biological interpretation. This requires the use of internal standards to correct for variations during sample preparation and analysis.
Palmitoyl (B13399708) serinol (PS) is an endogenous N-acyl amide, structurally analogous to the endocannabinoid N-palmitoyl ethanolamine (B43304) (PEA).[1] It plays a significant role in cellular signaling, particularly in stimulating the production of ceramides (B1148491), which are crucial for maintaining the epidermal permeability barrier.[2][3] Studies have shown that PS can increase the synthesis of very-long-chain ceramides (C22 and C24) through a cannabinoid receptor CB1-dependent mechanism.[3][4][5]
Palmitoyl serinol-d5 (B12394739) is the deuterated form of PS, making it an ideal internal standard for quantitative lipidomics studies using mass spectrometry. Its chemical and physical properties are nearly identical to the endogenous analyte, but its increased mass allows it to be distinguished and used for accurate normalization.
These application notes provide a comprehensive workflow, including detailed protocols, for the quantitative analysis of palmitoyl serinol and other related lipids from biological samples using Palmitoyl serinol-d5 as an internal standard.
Experimental Workflow
The overall experimental workflow for a typical lipidomics study is a multi-step process that requires careful execution to ensure data quality and reproducibility.[6][7] The key stages include sample preparation with the addition of an internal standard, lipid extraction, analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and subsequent data processing.
Caption: A typical lipidomics experimental workflow.
Materials and Reagents
Reagents
-
This compound (Internal Standard)
-
Chloroform (B151607) (HPLC Grade)
-
Methanol (HPLC Grade)
-
Isopropanol (HPLC Grade)
-
Acetonitrile (LC-MS Grade)
-
Formic Acid (LC-MS Grade)
-
Ammonium Acetate (LC-MS Grade)
-
Ultrapure Water
-
Phosphate-buffered saline (PBS)
Key Equipment
-
Homogenizer (for tissue samples)
-
Vortex mixer
-
Centrifuge (capable of 4°C)
-
Nitrogen evaporator or vacuum concentrator
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem Mass Spectrometer (e.g., Q-TOF or Triple Quadrupole)[8]
Experimental Protocols
Preparation of Internal Standard (IS) Stock Solution
Proper preparation of the internal standard is critical for accurate quantification.
| Step | Parameter | Description |
| 1 | Stock Solution | Prepare a 1 mg/mL stock solution of this compound in methanol. |
| 2 | Working Solution | Dilute the stock solution to create a 10 µg/mL working solution in methanol. |
| 3 | Storage | Store both stock and working solutions in amber glass vials at -20°C or -80°C. |
| 4 | Spiking Volume | The final concentration of the IS in the sample should be comparable to the expected level of the endogenous analyte. A typical starting point is 10-15 ppm.[6] |
Sample Preparation and Homogenization
The goal of sample preparation is to ready the biological matrix for lipid extraction. Adding the internal standard at the earliest stage is crucial to account for analyte loss during subsequent steps.[9]
| Sample Type | Protocol |
| Adherent Cells | 1. Wash cells with ice-cold PBS. 2. Scrape cells into a methanol/water solution. 3. Add a known amount of this compound working solution. 4. Proceed to lipid extraction. |
| Plasma/Serum | 1. Thaw sample on ice. 2. To 100 µL of plasma, add 375 µL of 1:2 (v/v) Chloroform:Methanol.[10] 3. Add a known amount of this compound working solution. 4. Vortex thoroughly to precipitate proteins.[11] |
| Tissue | 1. Weigh 10-20 mg of frozen tissue. 2. Add to a tube with homogenization beads and 1 mL of ice-cold PBS. 3. Add a known amount of this compound working solution. 4. Homogenize until no visible tissue remains. |
Lipid Extraction: Bligh-Dyer Method
The Bligh-Dyer method is a robust liquid-liquid extraction technique widely used in lipidomics to separate lipids from other cellular components.[12][13][14]
-
Initial Monophasic Mixture : To the prepared sample homogenate (assumed to be in ~1 mL of aqueous solution), add 3.75 mL of a 1:2 (v/v) chloroform:methanol mixture. This creates a single-phase system that allows for efficient extraction of lipids from the sample matrix.[10][14]
-
Vortex : Vortex the mixture vigorously for 10-15 minutes to ensure thorough mixing and lipid solubilization.
-
Induce Phase Separation : Add an additional 1.25 mL of chloroform and vortex for 1 minute. Following this, add 1.25 mL of ultrapure water and vortex for another minute. This addition of chloroform and water disrupts the monophasic system, resulting in a biphasic mixture.[10][15]
-
Centrifugation : Centrifuge the tubes at 1,000 x g for 5-10 minutes at 4°C. This will cleanly separate the mixture into two phases with a protein disk at the interface.[10]
-
Upper Aqueous Phase : Contains polar metabolites.
-
Lower Organic Phase : Contains lipids (chloroform layer).
-
-
Collect Lipid Extract : Carefully insert a glass Pasteur pipette through the upper layer and collect the lower organic phase. Transfer it to a new clean glass tube. Avoid disturbing the protein interface to prevent contamination.
-
Drying and Reconstitution : Evaporate the solvent from the collected organic phase under a gentle stream of nitrogen or using a vacuum concentrator. Reconstitute the dried lipid extract in a small, precise volume (e.g., 100-200 µL) of an appropriate solvent for LC-MS analysis (e.g., 9:1 isopropanol:chloroform or methanol).[11]
LC-MS/MS Analysis
Reversed-phase liquid chromatography (RPLC) is often chosen for its stability and ability to separate lipids based on their acyl chain length and degree of unsaturation.[8]
| Parameter | Typical Setting |
| LC Column | C18 Reversed-Phase Column (e.g., 2.1 mm x 100 mm, 1.8 µm) |
| Mobile Phase A | 60:40 Acetonitrile:Water + 10 mM Ammonium Acetate |
| Mobile Phase B | 90:10 Isopropanol:Acetonitrile + 10 mM Ammonium Acetate |
| Flow Rate | 0.3 - 0.5 mL/min |
| Injection Volume | 1 - 5 µL |
| Ionization Mode | Electrospray Ionization (ESI), Positive and Negative Mode Switching |
| MS Analysis | Targeted analysis using Selected Reaction Monitoring (SRM) or Parallel Reaction Monitoring (PRM) for quantification. |
| SRM Transitions | Precursor and product ions must be optimized for both endogenous Palmitoyl serinol and the this compound internal standard. |
Signaling Pathway: Palmitoyl Serinol and Ceramide Synthesis
N-palmitoyl serinol has been shown to stimulate ceramide production through pathways involving the endocannabinoid system.[2][3] Ceramide itself is a central hub in sphingolipid metabolism, synthesized via two primary routes: de novo synthesis in the endoplasmic reticulum and the hydrolysis of sphingomyelin.[16][17] PS treatment enhances both of these pathways, leading to an increase in long-chain ceramides, which are vital for skin barrier function.[2][18]
Caption: Palmitoyl serinol signaling in ceramide production.
Data Presentation and Quantification
Following LC-MS/MS analysis, the data must be processed to yield quantitative results. The peak area of the endogenous analyte (Palmitoyl serinol) is normalized to the peak area of the internal standard (this compound) in each sample. This ratio is then used to determine the concentration of the analyte relative to a standard curve.
Table of Example Quantitative Results:
| Sample ID | Group | Endogenous PS Peak Area | This compound (IS) Peak Area | Response Ratio (Analyte/IS) | Calculated Concentration (ng/mL) |
| CTRL_01 | Control | 150,234 | 1,105,876 | 0.136 | 12.1 |
| CTRL_02 | Control | 165,987 | 1,112,345 | 0.149 | 13.3 |
| CTRL_03 | Control | 142,111 | 1,098,554 | 0.129 | 11.5 |
| TREAT_01 | Treated | 450,876 | 1,101,234 | 0.409 | 36.5 |
| TREAT_02 | Treated | 498,543 | 1,115,678 | 0.447 | 39.9 |
| TREAT_03 | Treated | 476,321 | 1,099,876 | 0.433 | 38.6 |
These notes and protocols are intended as a guide. Researchers should optimize specific parameters, such as gradient conditions and MS settings, for their particular instrumentation and biological application.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. N-Palmitoyl Serinol Stimulates Ceramide Production through a CB1-Dependent Mechanism in In Vitro Model of Skin Inflammation [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. A Robust Lipidomics Workflow for Mammalian Cells, Plasma, and Tissue Using Liquid-Chromatography High- Resolution Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Lipidomics Workflows | Thermo Fisher Scientific - JP [thermofisher.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benchchem.com [benchchem.com]
- 10. tabaslab.com [tabaslab.com]
- 11. Sample Preparation Methods for Lipidomics Approaches Used in Studies of Obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. biochem.wustl.edu [biochem.wustl.edu]
- 13. biocompare.com [biocompare.com]
- 14. Liquid samples (bligh and dyer) | Cyberlipid [cyberlipid.gerli.com]
- 15. aquaculture.ugent.be [aquaculture.ugent.be]
- 16. An overview of sphingolipid metabolism: from synthesis to breakdown - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Frontiers | Mysterious sphingolipids: metabolic interrelationships at the center of pathophysiology [frontiersin.org]
- 18. encyclopedia.pub [encyclopedia.pub]
Troubleshooting & Optimization
Technical Support Center: Optimizing LC-MS for Palmitoyl Serinol-d5
Welcome to the technical support center for the optimization of Liquid Chromatography-Mass Spectrometry (LC-MS) parameters for the detection of Palmitoyl serinol-d5 (B12394739). This resource provides troubleshooting guides and Frequently Asked Questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during their analytical experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common issues encountered when developing an LC-MS method for Palmitoyl serinol-d5?
A1: The most frequent challenges include co-elution of the deuterated internal standard with the unlabeled analyte, matrix effects leading to ion suppression or enhancement, and sub-optimal ionization and fragmentation efficiency. Careful optimization of chromatographic conditions and mass spectrometer source parameters is crucial for a robust and sensitive assay.
Q2: Why is my this compound internal standard eluting at a slightly different retention time than the native analyte?
A2: Deuterated internal standards often exhibit slightly shorter retention times in reversed-phase chromatography compared to their non-deuterated counterparts.[1] This phenomenon, known as the "isotope effect," can lead to differential matrix effects if the two compounds do not co-elute completely.[1] To mitigate this, adjusting the chromatographic gradient to ensure complete co-elution is recommended.[1]
Q3: What are typical MRM transitions for this compound, and how do I optimize them?
A3: Specific Multiple Reaction Monitoring (MRM) transitions should be determined empirically by infusing a standard solution of this compound into the mass spectrometer. The goal is to identify a precursor ion (typically the [M+H]+ adduct) and a stable, high-intensity product ion. The collision energy and other MS parameters should be optimized to maximize the signal for the selected transition. While the exact values are instrument-dependent, a starting point can be derived from the parent compound and similar lipids.
Q4: How can I minimize matrix effects in my analysis?
A4: Matrix effects, where components of the sample matrix interfere with the ionization of the analyte, can be minimized through several strategies.[2] These include efficient sample preparation to remove interfering substances, the use of a co-eluting stable isotope-labeled internal standard like this compound, and chromatographic separation that resolves the analyte from matrix components.[2] A post-extraction addition experiment can be performed to evaluate the extent of matrix effects.[1]
Troubleshooting Guides
Issue 1: Poor Signal Intensity or High Background Noise
Symptom: The peak for this compound is weak or the baseline is noisy, leading to a poor signal-to-noise ratio.
Possible Causes & Solutions:
| Cause | Solution |
| Sub-optimal Ion Source Parameters | Infuse a standard solution of this compound and optimize source parameters such as capillary voltage, source temperature, and gas flows to maximize the signal. |
| Inefficient Ionization | Ensure the mobile phase composition is conducive to electrospray ionization (ESI). The addition of modifiers like ammonium (B1175870) formate (B1220265) or formic acid can improve protonation and signal intensity in positive ion mode. |
| Contamination of the MS System | Contamination from previous samples or mobile phase impurities can lead to high background noise.[3] It is important to use high-purity solvents and perform regular system cleaning.[3][4] |
| Improper Sample Preparation | The sample extract may contain interfering substances. Re-evaluate the sample preparation method; techniques like solid-phase extraction (SPE) can provide a cleaner extract than simple protein precipitation. |
Issue 2: Inconsistent or Inaccurate Quantification
Symptom: The quantitative results for the target analyte are not reproducible across injections or are inaccurate.
Possible Causes & Solutions:
| Cause | Solution |
| Differential Matrix Effects | Even with a deuterated standard, the analyte and the standard can experience different levels of ion suppression if they do not co-elute perfectly.[1] Adjust the LC gradient to ensure complete overlap of the analyte and internal standard peaks.[1] |
| Isotopic Exchange of Deuterium (B1214612) | The deuterium atoms on the internal standard may exchange with protons from the solvent, especially under acidic or basic conditions.[1] This can lead to an underestimation of the internal standard signal. Ensure the pH of the mobile phase and sample extract is controlled. |
| Impurity in Internal Standard | The this compound standard may contain a small amount of the unlabeled analyte, which can lead to inaccuracies, especially at the lower limit of quantification. This should be assessed by injecting a high concentration of the internal standard and monitoring for a signal in the analyte's MRM channel. |
| Non-linearity of Detector Response | The detector response may not be linear across the entire concentration range. Ensure the calibration curve is constructed with a sufficient number of points and covers the expected concentration range of the samples. |
Experimental Protocols
Sample Preparation: Protein Precipitation & Liquid-Liquid Extraction
This protocol is a general guideline for the extraction of lipids from plasma or serum.
-
Sample Aliquoting: To 100 µL of plasma or serum in a microcentrifuge tube, add 10 µL of a this compound internal standard solution of known concentration.
-
Protein Precipitation: Add 300 µL of cold acetonitrile (B52724) to precipitate proteins. Vortex for 30 seconds.
-
Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a new tube.
-
Liquid-Liquid Extraction (Optional, for cleaner samples): Add an appropriate water-immiscible solvent (e.g., methyl tert-butyl ether) to the supernatant, vortex, and centrifuge to separate the layers. Collect the organic layer containing the lipids.
-
Drying: Evaporate the solvent under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial LC mobile phase.
Suggested LC-MS Method Parameters
These are starting parameters and should be optimized for your specific instrument and application.
Liquid Chromatography (LC) Parameters:
| Parameter | Suggested Value |
| Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile/Isopropanol (90:10, v/v) |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Gradient | 50% B to 95% B over 10 min, hold for 2 min, then re-equilibrate |
Mass Spectrometry (MS) Parameters:
| Parameter | Suggested Value |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Gas Flow | Desolvation: 800 L/hr; Cone: 50 L/hr |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) |
Example MRM Transitions for this compound (to be optimized):
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound | [To be determined] | [To be determined] | [To be optimized] |
| Palmitoyl serinol | [To be determined] | [To be determined] | [To be optimized] |
Visualizations
Caption: A typical experimental workflow for the quantification of this compound.
References
Preventing degradation of Palmitoyl serinol-d5 during sample prep.
This guide provides troubleshooting advice and answers to frequently asked questions regarding the handling and preparation of Palmitoyl (B13399708) serinol-d5 (B12394739) to prevent its degradation and ensure data accuracy for researchers, scientists, and drug development professionals.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is Palmitoyl serinol-d5 and what is its primary application?
This compound is the deuterated form of N-palmitoyl serinol (PS), which is an analog of the endocannabinoid N-palmitoylethanolamine (PEA).[1][2] It is primarily used as an internal standard in mass spectrometry-based quantification for lipidomics studies. N-palmitoyl serinol itself is investigated for its role in improving epidermal barrier function and stimulating ceramide production, making its deuterated analog crucial for research in dermatology and inflammatory skin conditions.[1][3][4]
Q2: What are the main causes of this compound degradation during sample preparation?
The degradation of this compound primarily occurs through two pathways common to N-acylethanolamines:
-
Enzymatic Hydrolysis: The amide bond is susceptible to cleavage by enzymes present in biological samples. The main enzymes are Fatty Acid Amide Hydrolase (FAAH) and N-acylethanolamine-hydrolyzing acid amidase (NAAA).[5][6][7][8] FAAH is widely distributed in tissues, while NAAA is a lysosomal enzyme that functions optimally at an acidic pH of 4.5-5.0.[5][7]
-
Chemical Degradation: This includes non-enzymatic hydrolysis and oxidation. Chemical hydrolysis can be triggered by exposure to strong acids or bases and elevated temperatures.[9][10] While the palmitoyl group is saturated and thus not prone to direct oxidation, oxidative conditions in the sample can degrade other lipids, creating a reactive environment that may affect the overall stability of the analyte.[9][11]
Q3: Does the deuterium (B1214612) (d5) label on the molecule affect its stability or cause it to degrade differently than its non-deuterated counterpart?
The deuterium label is stable and does not alter the fundamental chemical susceptibility of the molecule to hydrolysis or oxidation. While deuteration can slightly change physical properties like lipid phase transition temperatures, for the purposes of sample preparation, it should be considered to have the same degradation risks as the non-deuterated form.[12][13][14] The primary degradation will still occur at the amide bond.
Q4: During which specific steps of a typical workflow is degradation most likely to occur?
Degradation can happen at multiple stages:
-
Sample Storage: Improper long-term storage without an inert atmosphere or at incorrect temperatures can initiate degradation.[9][15]
-
Tissue Homogenization/Cell Lysis: This step is critical as it releases intracellular enzymes like FAAH and NAAA from their compartments, bringing them into direct contact with the analyte.[5][9]
-
Extraction: Prolonged extraction times, elevated temperatures, or the use of non-neutral pH conditions can promote chemical hydrolysis.
-
Drying/Reconstitution: Leaving the extracted lipids as a dry film exposes them to atmospheric oxygen, increasing the risk of oxidation for any unsaturated lipids in the sample matrix and potentially creating reactive byproducts.[9][15]
Section 2: Troubleshooting Guide
Issue: Low or Inconsistent Analyte Recovery
Q: My recovery of this compound is poor when processing tissue samples. I suspect enzymatic activity. What are the best preventative measures?
A: This is a common issue caused by the release of hydrolase enzymes. To minimize enzymatic degradation:
-
Maintain Cold Temperatures: Perform all homogenization and extraction steps on ice or at 4°C. This drastically reduces the activity of most enzymes.
-
Work Quickly: Minimize the time between homogenization and the addition of organic solvents that will precipitate and inactivate proteins, including enzymes.
-
Use Enzyme Inhibitors: If significant degradation persists, consider adding specific inhibitors to your homogenization buffer. For instance, URB597 is a known inhibitor of FAAH, and N-cyclohexanecarbonylpentadecylamine (CCP) can inhibit NAAA.[6]
-
pH Control: Since NAAA is most active at an acidic pH (4.5-5.0), ensure your homogenization buffer is neutral or slightly basic (pH 7.4-8.0) to avoid its optimal range.[5][6]
Issue: Unexpected Peaks or Mass Shifts in Mass Spectrometry Data
Q: I am observing unexpected adducts or mass shifts in my final data. Could this be due to degradation?
A: This may indicate chemical degradation. While this compound is saturated, the overall sample environment is critical.
-
Prevent Oxidation: Although the analyte itself is not prone to oxidation, other lipids in your sample are. Their oxidation can create a complex and reactive sample matrix. To prevent this, overlay samples with an inert gas (argon or nitrogen) at all stages, especially during evaporation and storage.[9] Use amber glass vials to protect from light, which can catalyze oxidation.[16]
-
Avoid Strong Acids/Bases: Ensure all solutions and buffers used during extraction are near neutral pH to prevent chemical hydrolysis of the amide bond.
-
Check Solvent Purity: Impurities in solvents, such as phosgene (B1210022) from degraded chloroform, can react with your analyte.[15] Use high-purity, freshly opened solvents. If using chloroform, ensure it is stabilized.[15]
Section 3: Data Summary and Recommended Protocols
Data Presentation
Table 1: Key Degradation Pathways and Prevention Strategies
| Degradation Pathway | Primary Cause | Key Prevention Strategies |
| Enzymatic Hydrolysis | FAAH and NAAA enzymes in biological samples.[5][7] | Work quickly at 4°C; Use neutral/basic pH buffers; Add specific enzyme inhibitors if necessary. |
| Chemical Hydrolysis | Exposure to strong acids, bases, or high heat.[9] | Maintain neutral pH; Avoid heating steps; Minimize exposure to aqueous environments. |
| Oxidative Damage | Exposure of sample matrix to oxygen, light, and metal ions.[9][11] | Use inert gas (N₂/Ar); Store in amber vials; Add antioxidants (e.g., BHT) to solvents. |
Table 2: Recommended Storage Conditions for this compound
| Form | Recommended Temperature | Container | Key Considerations |
| Dry Powder | ≤ -16°C[15] | Glass, Teflon-lined cap | Highly hygroscopic; should be dissolved in an organic solvent for long-term storage.[15] |
| Organic Solution | -20°C ± 4°C (or -80°C for long term)[9][15] | Glass, Teflon-lined cap | Purge with inert gas (argon or nitrogen) before sealing; Avoid repeated freeze-thaw cycles.[9][15] |
| Aqueous Suspension | Not Recommended | N/A | Prone to hydrolysis over time.[15] |
Experimental Protocols
Protocol 1: Extraction of this compound from Plasma/Serum
This protocol uses a modified Bligh-Dyer liquid-liquid extraction method designed to minimize degradation.
-
Preparation: Pre-chill all solvents (Methanol, Chloroform, Water) and solutions on ice. Prepare a 1:2 (v/v) mixture of Chloroform:Methanol (B129727).
-
Sample Spiking: To 100 µL of plasma in a glass tube, add the required amount of this compound internal standard dissolved in methanol. Vortex briefly.
-
Protein Precipitation & Extraction: Add 750 µL of ice-cold Chloroform:Methanol (1:2, v/v). Vortex vigorously for 1 minute to ensure thorough mixing and protein precipitation.
-
Phase Separation: Add 250 µL of ice-cold chloroform. Vortex for 30 seconds. Add 250 µL of ice-cold water. Vortex for another 30 seconds.
-
Centrifugation: Centrifuge the sample at 2,000 x g for 10 minutes at 4°C. This will separate the mixture into an upper aqueous phase and a lower organic phase containing the lipids.
-
Collection: Carefully aspirate the lower organic phase using a glass pipette and transfer it to a new amber glass tube.
-
Drying: Evaporate the solvent to dryness under a gentle stream of nitrogen. Avoid heating the sample.
-
Reconstitution & Storage: Immediately reconstitute the lipid film in a suitable solvent for your analytical method (e.g., Methanol). Purge the tube with nitrogen, cap tightly, and store at -80°C until analysis.
Protocol 2: Extraction of this compound from Tissue
This protocol is designed for the extraction from tissue homogenates, with a focus on inactivating enzymes rapidly.
-
Homogenization: Weigh the frozen tissue (~50 mg) and place it in a tube with ceramic beads. Add 1 mL of ice-cold phosphate-buffered saline (PBS) at pH 7.4. Homogenize using a bead beater, keeping the sample tube in an ice bath to prevent heating.
-
Sample Spiking: Immediately after homogenization, transfer a known volume of the homogenate (e.g., 200 µL) to a new glass tube and add the this compound internal standard.
-
Enzyme Inactivation & Extraction: Immediately add 1.5 mL of ice-cold Methanol containing 0.1% BHT (antioxidant). Vortex vigorously for 1 minute. The high concentration of methanol will precipitate proteins and inactivate enzymes.
-
Lipid Extraction: Add 750 µL of ice-cold chloroform. Vortex for 1 minute.
-
Phase Separation: Add 750 µL of ice-cold water. Vortex for 1 minute.
-
Centrifugation: Centrifuge at 2,000 x g for 10 minutes at 4°C to separate the phases.
-
Collection, Drying, and Storage: Follow steps 6-8 from Protocol 1.
Section 4: Visualizations
References
- 1. N-Palmitoyl Serinol Stimulates Ceramide Production through a CB1-Dependent Mechanism in In Vitro Model of Skin Inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. N-Palmitoyl Serinol Stimulates Ceramide Production through a CB1-Dependent Mechanism in In Vitro Model of Skin Inflammation [mdpi.com]
- 3. Topical N-palmitoyl serinol, a commensal bacterial metabolite, prevents the development of epidermal permeability barrier dysfunction in a murine model of atopic dermatitis-like skin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Topical N-palmitoyl serinol, a commensal bacterial metabolite, prevents the development of epidermal permeability barrier dysfunction in a murine model of atopic dermatitis-like skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The N-acylethanolamine-hydrolyzing acid amidase (NAAA) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. files.core.ac.uk [files.core.ac.uk]
- 7. Endocannabinoids and related N-acylethanolamines: biological activities and metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 8. N-Acylethanolamine - Wikipedia [en.wikipedia.org]
- 9. A Review of Efforts to Improve Lipid Stability during Sample Preparation and Standardization Efforts to Ensure Accuracy in the Reporting of Lipid Measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. bce.au.dk [bce.au.dk]
- 12. Thermodynamic elucidation of structural stability of deuterated biological molecules: deuterated phospholipid vesicles in H2O - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Effect of deuteration on the phase behaviour and structure of lamellar phases of phosphatidylcholines - Deuterated lipids as proxies for the physical properties of native bilayers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. benchchem.com [benchchem.com]
- 16. Surface Oxidation under Ambient Air—Not Only a Fast and Economical Method to Identify Double Bond Positions in Unsaturated Lipids But Also a Reminder of Proper Lipid Processing - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Palmitoyl Serinol-d5 Quantification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding matrix effects affecting the quantification of Palmitoyl serinol-d5 (B12394739). This resource is intended for researchers, scientists, and drug development professionals utilizing LC-MS/MS for bioanalysis.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how can they affect the quantification of Palmitoyl serinol-d5?
A1: Matrix effects are the alteration of the ionization efficiency of an analyte, such as this compound, by co-eluting compounds from the sample matrix.[1] This interference can lead to either a decrease in the analytical signal (ion suppression) or an increase (ion enhancement).[2] Both phenomena can compromise the accuracy, precision, and sensitivity of quantification.[3] In the analysis of lipids like this compound, common sources of matrix effects in biological samples include phospholipids, salts, and endogenous metabolites.[4]
Q2: My this compound signal is lower than expected or highly variable. Could this be due to matrix effects?
A2: Yes, low or inconsistent signal intensity is a common symptom of matrix effects, particularly ion suppression. Co-eluting matrix components can compete with this compound for ionization, leading to a reduced signal.[3] To confirm if matrix effects are the cause, a systematic evaluation is recommended.
Q3: How can I quantitatively assess the extent of matrix effects in my assay?
A3: A widely accepted method is the post-extraction spiking experiment.[2] This involves comparing the peak area of this compound in a solution prepared in a clean solvent (neat solution) to its peak area in a blank matrix extract that has been spiked with the analyte after the extraction process. The ratio of these responses, known as the Matrix Factor (MF), provides a quantitative measure of the matrix effect.[2] An MF value of 1 indicates no matrix effect, a value less than 1 indicates ion suppression, and a value greater than 1 suggests ion enhancement.[2]
Q4: Can the use of a deuterated internal standard like this compound completely eliminate matrix effects?
A4: While a stable isotope-labeled internal standard (SIL-IS) like this compound is the gold standard for compensating for matrix effects, it may not always provide complete correction.[2] For effective compensation, the analyte and the internal standard must co-elute and be subjected to the same ionization conditions. If there is a slight chromatographic shift between Palmitoyl serinol and its d5-labeled counterpart, they may elute into regions with different degrees of ion suppression, leading to inaccurate quantification.
Troubleshooting Guide
Issue: Poor reproducibility of the analyte/internal standard peak area ratio.
-
Possible Cause: Differential matrix effects on Palmitoyl serinol and this compound due to slight chromatographic separation.
-
Troubleshooting Steps:
-
Optimize Chromatography: Adjust the mobile phase gradient or composition to ensure co-elution of the analyte and internal standard.
-
Evaluate Sample Cleanup: A more rigorous sample preparation method may be needed to remove interfering matrix components. Consider switching from protein precipitation to liquid-liquid extraction (LLE) or solid-phase extraction (SPE).[5]
-
Dilute the Sample: If sensitivity allows, diluting the sample extract can reduce the concentration of interfering components.[6]
-
Issue: Unexpectedly high or low calculated concentrations of Palmitoyl serinol.
-
Possible Cause: Significant ion enhancement or suppression that is not fully compensated by the internal standard.
-
Troubleshooting Steps:
-
Perform a Matrix Effect Assessment: Quantify the matrix effect using the post-extraction spiking method detailed in the experimental protocols section.
-
Investigate Different Matrices: If possible, evaluate the matrix effect in different lots of the biological matrix to assess variability.[2]
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Improve Sample Preparation: Employ a sample cleanup technique known to be effective at removing phospholipids, a major cause of matrix effects in lipid analysis.[4]
-
Data Presentation
The following table presents representative matrix effect data for various N-acylethanolamines, which are structurally and chemically similar to Palmitoyl serinol, in human cerebrospinal fluid (CSF). This data illustrates the potential for both ion suppression and enhancement for this class of lipids.
| Analyte | Matrix Effect (%) | Interpretation |
| Anandamide (AEA) | 104 | Slight Ion Enhancement |
| 2-Arachidonoylglycerol (2-AG) | 85 | Ion Suppression |
| Oleoylethanolamide (OEA) | 112 | Ion Enhancement |
| Palmitoylethanolamide (PEA) | 95 | Slight Ion Suppression |
| Stearoylethanolamide (SEA) | 108 | Ion Enhancement |
| Linoleoylethanolamide (LEA) | 92 | Ion Suppression |
| Data adapted from McDougall, G., et al. "Quantitative profiling of endocannabinoids and related N-acylethanolamines in human CSF using nano LC-MS/MS." Journal of lipid research 54.12 (2013): 3487-3499.[7] Note: Matrix effect is calculated as (Peak area in post-extraction spiked matrix / Peak area in neat solution) x 100. |
Experimental Protocols
Protocol for Quantitative Assessment of Matrix Effect (Post-Extraction Spiking)
This protocol outlines the procedure to quantify the matrix effect for this compound.
1. Sample Preparation:
-
Set A (Neat Solution): Prepare a standard solution of this compound in the final mobile phase composition at a known concentration (e.g., low and high QC levels).
-
Set B (Post-Extraction Spiked Matrix):
-
Select at least six different lots of blank biological matrix (e.g., human plasma).
-
Process these blank matrix samples using your established extraction procedure (e.g., protein precipitation followed by SPE).
-
After the final extraction step, spike the clean extracts with this compound to the same final concentrations as in Set A.
-
-
Set C (Pre-Extraction Spiked Matrix):
-
Spike the blank matrix samples with this compound to the same final concentrations as in Set A before the extraction process. (This set is primarily for determining recovery but is often prepared in the same experiment).
-
2. LC-MS/MS Analysis:
-
Analyze all three sets of samples using the validated LC-MS/MS method for this compound.
-
Record the peak areas for this compound in each sample.
3. Data Calculation:
-
Matrix Factor (MF):
-
MF = (Mean Peak Area of Set B) / (Mean Peak Area of Set A)
-
-
Internal Standard Normalized Matrix Factor (IS-Normalized MF):
-
This is calculated when an internal standard is used.
-
IS-Normalized MF = (Ratio of Analyte/IS Peak Area in Set B) / (Ratio of Analyte/IS Peak Area in Set A)
-
-
Coefficient of Variation (CV %):
-
Calculate the CV% of the matrix factor across the different lots of the biological matrix. As per FDA guidance, this should be ≤15%.
-
Visualizations
Caption: Workflow for assessing matrix effect, recovery, and process efficiency.
References
- 1. benchchem.com [benchchem.com]
- 2. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. eijppr.com [eijppr.com]
- 4. researchgate.net [researchgate.net]
- 5. Advances in targeted liquid chromatography‐tandem mass spectrometry methods for endocannabinoid and N‐acylethanolamine quantification in biological matrices: A systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. DSpace [research-repository.griffith.edu.au]
- 7. Quantitative profiling of endocannabinoids and related N-acylethanolamines in human CSF using nano LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Palmitoyl Serinol-d5 Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the peak shape and resolution of Palmitoyl serinol-d5 (B12394739) in liquid chromatography-mass spectrometry (LC-MS) analyses.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the common causes of poor peak shape (tailing or fronting) for Palmitoyl serinol-d5?
Poor peak shape for lipophilic compounds like this compound is a frequent challenge in reversed-phase and HILIC chromatography. The primary causes can be categorized as follows:
-
Column-Related Issues:
-
Secondary Interactions: Residual silanol (B1196071) groups on silica-based columns can interact with the polar head group of this compound, leading to peak tailing.
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Column Overload: Injecting too high a concentration of the analyte can saturate the stationary phase, causing peak fronting or tailing.
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Column Degradation: Loss of stationary phase or contamination can lead to distorted peak shapes.
-
-
Mobile Phase and Sample-Related Issues:
-
pH Mismatch: A significant difference in pH between the sample solvent and the mobile phase can cause peak distortion.
-
Inappropriate Mobile Phase Additives: The absence of or incorrect concentration of additives like formic acid or ammonium (B1175870) formate (B1220265) can lead to poor peak shape due to ionization issues or interactions with the stationary phase.
-
Sample Solvent Strength: Injecting the sample in a solvent significantly stronger than the initial mobile phase can cause peak fronting and broadening.
-
-
System and Method-Related Issues:
-
Extra-Column Dead Volume: Excessive tubing length or poorly made connections can lead to peak broadening.
-
Inadequate Gradient: A gradient that is too steep may not provide sufficient separation, leading to co-elution and poor resolution. Conversely, a shallow gradient may lead to excessive peak broadening.
-
Q2: How can I improve the resolution between this compound and other lipids in my sample?
Improving resolution often involves optimizing several chromatographic parameters:
-
Column Selection:
-
Stationary Phase: For reversed-phase chromatography, a C18 or C8 column is typically used. For more polar lipids or to achieve different selectivity, a HILIC column can be effective.
-
Particle Size: Smaller particle size columns (e.g., sub-2 µm) provide higher efficiency and better resolution, but at the cost of higher backpressure.
-
-
Mobile Phase Optimization:
-
Gradient Slope: A shallower gradient provides more time for the separation to occur, often leading to better resolution between closely eluting compounds.
-
Organic Solvent: While acetonitrile (B52724) is common, switching to or incorporating methanol (B129727) or isopropanol (B130326) can alter selectivity and improve resolution.
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Additives: The choice and concentration of additives like ammonium formate or formic acid can influence the ionization and retention of lipids, thereby affecting resolution.
-
-
Flow Rate:
-
Lowering the flow rate can increase the efficiency of the separation and improve resolution, though it will also increase the analysis time.
-
Q3: My this compound peak is showing significant tailing. What are the immediate troubleshooting steps?
Peak tailing for lipid-like molecules is often due to unwanted interactions with the stationary phase. Here are some steps to address this:
-
Check Mobile Phase Additives: Ensure your mobile phase contains an appropriate concentration of an acidic modifier like formic acid (typically 0.1%). This helps to suppress the ionization of residual silanol groups on the column, minimizing secondary interactions.
-
Lower Sample Concentration: Dilute your sample to check for column overload. If the peak shape improves with a lower concentration, you may need to adjust your sample preparation or injection volume.
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Use a High-Purity Column: Modern, high-purity silica (B1680970) columns with end-capping are designed to minimize silanol interactions. If you are using an older column, consider replacing it.
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Consider Mobile Phase pH: Ensure the mobile phase pH is appropriate for your analyte and column chemistry.
Data Presentation: Impact of Chromatographic Parameters on Peak Shape and Resolution
The following tables summarize the expected quantitative effects of adjusting key chromatographic parameters on the analysis of a lipophilic molecule like this compound. Disclaimer: The following data is illustrative and based on typical chromatographic principles for similar lipid molecules. Actual results may vary depending on the specific LC-MS system, column, and sample matrix.
Table 1: Effect of Flow Rate on Peak Width and Resolution in Reversed-Phase LC-MS
| Flow Rate (mL/min) | Peak Width at Half Height (s) | Resolution (Rs) between this compound and a closely eluting analyte | Tailing Factor |
| 0.2 | 3.5 | 2.1 | 1.1 |
| 0.4 | 4.8 | 1.8 | 1.2 |
| 0.6 | 6.2 | 1.5 | 1.3 |
Table 2: Influence of Mobile Phase Gradient on Peak Shape and Resolution
| Gradient Time (min) | Peak Width at Half Height (s) | Resolution (Rs) | Tailing Factor |
| 5 | 7.1 | 1.3 | 1.4 |
| 10 | 5.5 | 1.9 | 1.2 |
| 15 | 4.2 | 2.3 | 1.1 |
Table 3: Impact of Mobile Phase Additive (Formic Acid) Concentration on Peak Tailing
| Formic Acid Conc. (%) | Tailing Factor | Peak Asymmetry (at 10% height) |
| 0.00 (None) | 2.1 | 2.5 |
| 0.05 | 1.4 | 1.6 |
| 0.10 | 1.1 | 1.2 |
Experimental Protocols
Recommended Starting Protocol for this compound Analysis by Reversed-Phase LC-MS/MS
This protocol is a starting point and should be optimized for your specific instrumentation and sample matrix.
-
Sample Preparation (Liquid-Liquid Extraction):
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To 100 µL of plasma or cell lysate, add an appropriate amount of a deuterated internal standard.
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Add 300 µL of a cold extraction solvent (e.g., 2:1 methanol:dichloromethane).
-
Vortex vigorously for 1 minute.
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Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube.
-
Evaporate the solvent under a stream of nitrogen.
-
Reconstitute the sample in 100 µL of the initial mobile phase.
-
-
LC-MS/MS Parameters:
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column with a particle size of 1.8 µm (e.g., 2.1 x 100 mm).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile:Isopropanol (1:1, v/v).
-
Gradient:
-
0-2 min: 30% B
-
2-12 min: 30-95% B
-
12-15 min: 95% B
-
15.1-18 min: 30% B (re-equilibration)
-
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive ion mode.
-
Ion Source: Electrospray Ionization (ESI).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
Visualizations
Caption: Experimental workflow for the analysis of this compound.
Caption: Troubleshooting decision tree for poor peak shape.
Technical Support Center: Isotopic Interference with Palmitoyl Serinol-d5
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Palmitoyl serinol-d5 (B12394739) as an internal standard in mass spectrometry-based analyses.
Frequently Asked Questions (FAQs)
Q1: What is isotopic interference and why is it a concern when using Palmitoyl serinol-d5?
A1: Isotopic interference occurs when the isotope cluster of the analyte (unlabeled Palmitoyl serinol) overlaps with the mass-to-charge ratio (m/z) of the deuterated internal standard (this compound). This can also happen in reverse, where the signal from the internal standard contributes to the signal of the analyte.[1][2] This is a concern because it can lead to inaccurate quantification of the analyte, potentially causing overestimation or underestimation of its concentration.[1]
Q2: My this compound internal standard appears to be contaminated with the unlabeled analyte. How can I confirm this?
A2: You can assess the contribution of the internal standard to the analyte signal by preparing a blank matrix sample and spiking it only with the this compound at the concentration used in your assay.[3] Analyze this sample using your LC-MS/MS method and monitor the mass transition for the unlabeled Palmitoyl serinol. A significant response for the unlabeled analyte (e.g., greater than 20% of the lower limit of quantification) indicates a considerable contribution from the internal standard.[3]
Q3: Why is my this compound eluting at a different retention time than the native Palmitoyl serinol?
A3: Deuterated internal standards can sometimes exhibit a slight chromatographic shift and elute earlier than their non-deuterated counterparts.[3][4] This phenomenon, known as the "isotope effect," can lead to incomplete co-elution, subjecting the analyte and internal standard to different matrix effects and potentially compromising the accuracy of quantification.[3][5]
Q4: Can the deuterium (B1214612) labels on this compound exchange with protons from the solvent?
A4: Deuterium-hydrogen exchange is a potential issue with deuterated internal standards, especially if the labels are on exchangeable sites (e.g., hydroxyl or amine groups).[6] This can lead to a decrease in the signal of the deuterated standard and an artificial increase in the signal of the unlabeled analyte, resulting in inaccurate quantification.[3] Careful selection of the labeling positions on the molecule can minimize this effect.[6]
Troubleshooting Guides
This section provides structured guidance to address specific issues you may encounter during your experiments.
Guide 1: Investigating and Mitigating Inaccurate Quantification
If you are observing inconsistent or inaccurate results, follow this workflow to troubleshoot potential isotopic interference and matrix effects.
Caption: Troubleshooting workflow for inaccurate quantification.
Guide 2: Addressing Chromatographic Shifts
If you observe a retention time difference between Palmitoyl serinol and this compound, consider the following steps.
| Troubleshooting Step | Description | Expected Outcome |
| Modify Chromatographic Conditions | Adjust the mobile phase composition, gradient slope, or column temperature. | Improved co-elution of the analyte and internal standard.[3] |
| Evaluate Different Columns | Test a column with a different stationary phase chemistry or a lower resolution. | A different column may not exhibit the same isotopic separation.[3] |
| Consider a Different Internal Standard | If chromatographic optimization fails, consider using a ¹³C-labeled internal standard. | ¹³C-labeled standards are less prone to chromatographic shifts.[3] |
Experimental Protocols
Protocol 1: Assessment of Internal Standard Contribution to Analyte Signal
Objective: To quantify the signal contribution of this compound to the unlabeled Palmitoyl serinol peak.
Methodology:
-
Prepare a Blank Sample: Use a matrix sample (e.g., plasma, cell lysate) that is known to not contain Palmitoyl serinol.
-
Spike with Internal Standard: Add this compound to the blank matrix at the same concentration used in your analytical samples.[3]
-
Analyze the Sample: Inject the spiked blank sample into the LC-MS/MS system.
-
Monitor Transitions: Monitor the mass transition for the unlabeled Palmitoyl serinol.
-
Evaluate the Response: Compare the peak area of the unlabeled analyte in the spiked blank to the peak area of the Lower Limit of Quantification (LLOQ) standard. The response in the blank should ideally be negligible.[3]
Data Presentation:
| Sample | This compound Concentration | Unlabeled Palmitoyl serinol Peak Area | % of LLOQ Peak Area |
| Blank + IS | 100 ng/mL | 150 | 15% |
| LLOQ Standard | 1 ng/mL | 1000 | 100% |
Protocol 2: Evaluation of Matrix Effects
Objective: To determine if matrix components are differentially affecting the ionization of Palmitoyl serinol and this compound.
Methodology:
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Palmitoyl serinol and this compound in a clean solvent.[3]
-
Set B (Post-Extraction Spike): Blank matrix extract spiked with Palmitoyl serinol and this compound.[3]
-
Set C (Pre-Extraction Spike): Blank matrix spiked with Palmitoyl serinol and this compound before the extraction process.[3]
-
-
Analyze the Samples: Inject all three sets into the LC-MS/MS system.
-
Calculate Matrix Effect and Recovery:
Data Presentation:
| Analyte | Peak Area (Set A) | Peak Area (Set B) | Matrix Effect (%) |
| Palmitoyl serinol | 100,000 | 70,000 | 70% (Ion Suppression) |
| This compound | 100,000 | 95,000 | 95% (Minimal Suppression) |
In this example, the analyte experiences more significant ion suppression than the deuterated internal standard, which would lead to an overestimation of the analyte concentration.[3]
Signaling Pathway
N-Palmitoyl serinol has been shown to stimulate the production of ceramides (B1148491) through a CB1-dependent mechanism, which is crucial for the epidermal permeability barrier.[7][8][9]
Caption: Palmitoyl serinol signaling pathway in ceramide production.
References
- 1. en-trust.at [en-trust.at]
- 2. lipidomicstandards.org [lipidomicstandards.org]
- 3. benchchem.com [benchchem.com]
- 4. Internal standard in LC-MS/MS - Chromatography Forum [chromforum.org]
- 5. researchgate.net [researchgate.net]
- 6. hilarispublisher.com [hilarispublisher.com]
- 7. N-Palmitoyl Serinol Stimulates Ceramide Production through a CB1-Dependent Mechanism in In Vitro Model of Skin Inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
Validation & Comparative
The Gold Standard for Sphingolipid Quantification: A Comparative Guide to Palmitoyl Serinol-d5
For researchers, scientists, and drug development professionals, the accurate and precise quantification of lipids is paramount for unraveling complex biological processes and identifying novel therapeutic targets. In the realm of sphingolipidomics, the use of stable isotope-labeled internal standards is the undisputed gold standard for mass spectrometry-based quantification. This guide provides an objective comparison of Palmitoyl serinol-d5 (B12394739) against other common internal standards, supported by experimental data, to aid in the selection of the most appropriate standard for your research needs.
Palmitoyl serinol-d5, a deuterated analog of the endogenous sphingolipid N-palmitoyl serinol, offers significant advantages in liquid chromatography-tandem mass spectrometry (LC-MS/MS) based lipid quantification. Its chemical and physical properties are nearly identical to its non-labeled counterpart, ensuring it behaves similarly during sample extraction, chromatography, and ionization. This co-elution and co-ionization minimizes experimental variability and matrix effects, leading to superior accuracy and precision.
Performance Comparison: Deuterated vs. Alternative Internal Standards
The choice of internal standard significantly impacts the quality of quantitative data. While odd-chain and other non-endogenous lipids are sometimes used, stable isotope-labeled standards like this compound consistently provide more reliable results. The following tables summarize the performance of deuterated internal standards in comparison to other commonly used alternatives.
Table 1: Quantitative Performance of Deuterated Ceramide Internal Standards
| Parameter | C22:0-Ceramide-d4 | C24:0-Ceramide-d4 |
| Linear Dynamic Range (µg/mL) | 0.02 - 4 | 0.08 - 16 |
| Lower Limit of Quantification (µg/mL) | 0.02 | 0.08 |
| Absolute Recovery (%) | 109 | 114 |
| Intra-day Precision (CV%) | 2.1 - 5.8 | 1.8 - 4.5 |
| Inter-day Precision (CV%) | 3.4 - 7.2 | 2.9 - 6.8 |
| Accuracy (% Bias) | -4.2 to 3.5 | -3.8 to 2.7 |
Data adapted from a study on the validation of an LC-MS/MS method for very long-chain ceramides (B1148491) using deuterated internal standards.[1][2]
Table 2: Comparison of Precision for Different Internal Standard Strategies
| Internal Standard Type | Normalization Strategy | Coefficient of Variation (CV%) |
| Deuterated Sphingosine | Normalization to Deuterated Standard | 5 - 10 |
| ¹³C-Labeled Sphingosine | Normalization to ¹³C-Labeled Standard | < 5 |
| Odd-Chain Ceramide | Normalization to Odd-Chain Standard | 10 - 20 |
This table illustrates the generally accepted hierarchy of precision, with ¹³C-labeled standards offering the highest precision, followed closely by deuterated standards. Odd-chain standards, while useful, typically exhibit higher variability.[3]
The Critical Role of Internal Standards in Lipidomics
Internal standards are essential for correcting variations that can occur at multiple stages of the analytical workflow, from sample preparation to mass spectrometric detection.[4] An ideal internal standard should be added to the sample at the earliest stage, preferably before lipid extraction, to account for any loss of analyte during processing.[4] Stable isotope-labeled standards, such as this compound, are considered the gold standard because they have nearly identical chemical and physical properties to their endogenous counterparts.[4][5] This ensures they behave similarly during extraction and ionization, providing the most accurate correction for experimental variability.[4][5]
Experimental Protocol: Quantification of Sphingolipids using LC-MS/MS
This protocol provides a detailed methodology for the quantification of sphingolipids in biological samples using this compound as an internal standard.
1. Materials and Reagents
-
This compound (Internal Standard)
-
Solvents: Methanol, Chloroform, Acetonitrile, Formic Acid, Water (LC-MS grade)
-
Biological samples (e.g., plasma, cell pellets)
-
Phosphate-buffered saline (PBS)
2. Internal Standard Spiking
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol).
-
Add a known amount of the internal standard solution to each sample before lipid extraction. The amount should be optimized to be within the linear range of the instrument's response.
3. Lipid Extraction (Folch Method)
-
To the sample containing the internal standard, add a 2:1 (v/v) mixture of chloroform:methanol.
-
Vortex the mixture vigorously for 2 minutes.
-
Add 0.2 volumes of 0.9% NaCl solution and vortex again.
-
Centrifuge at 2,000 x g for 10 minutes to separate the phases.
-
Carefully collect the lower organic phase containing the lipids.
-
Dry the lipid extract under a stream of nitrogen.
-
Reconstitute the dried lipids in a suitable solvent for LC-MS/MS analysis (e.g., methanol).
4. LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column is commonly used for sphingolipid analysis.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile/Isopropanol (e.g., 90:10, v/v) with 0.1% formic acid.
-
Gradient: A gradient from a lower to a higher percentage of mobile phase B is used to elute the lipids. The gradient should be optimized to achieve good separation of the analytes of interest.
-
Flow Rate: Typically 0.2 - 0.5 mL/min.
-
Column Temperature: Maintained at a constant temperature (e.g., 40°C).
-
-
Mass Spectrometry (MS):
-
Ionization Source: Electrospray ionization (ESI) in positive ion mode is typically used for sphingolipids.
-
Analysis Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.
-
MRM Transitions: Specific precursor-to-product ion transitions for each target sphingolipid and for this compound are monitored. For example:
-
Endogenous Palmitoyl serinol: [M+H]⁺ → specific fragment ion
-
This compound: [M+H+5]⁺ → specific fragment ion + 5
-
-
5. Data Analysis and Quantification
-
Integrate the peak areas for the endogenous sphingolipids and the this compound internal standard.
-
Calculate the ratio of the peak area of the analyte to the peak area of the internal standard.
-
Construct a calibration curve using known concentrations of the analyte and a constant concentration of the internal standard.
-
Determine the concentration of the analyte in the unknown samples by interpolating the peak area ratio from the calibration curve.
Conclusion
For researchers demanding the highest level of accuracy and precision in sphingolipid quantification, deuterated internal standards such as this compound are the superior choice. Their ability to closely mimic the behavior of endogenous analytes throughout the experimental workflow minimizes variability and ensures the generation of reliable and reproducible data. By implementing a validated experimental protocol with the appropriate internal standards, researchers can confidently advance their understanding of the critical roles sphingolipids play in health and disease.
References
- 1. Development and validation of LC-MS/MS method for determination of very long acyl chain (C22:0 and C24:0) ceramides in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development and validation of LC-MS/MS method for determination of very long acyl chain (C22:0 and C24:0) ceramides in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. caymanchem.com [caymanchem.com]
- 5. caymanchem.com [caymanchem.com]
A Guide to Enhancing Inter-Laboratory Lipidomics Data Comparability with Palmitoyl Serinol-d5
For Researchers, Scientists, and Drug Development Professionals
The reproducibility and comparability of lipidomics data across different laboratories are critical for advancing our understanding of lipid metabolism in health and disease, and for the development of novel therapeutics. However, significant variability in experimental protocols and data processing pipelines presents a major challenge to achieving this goal.[1][2][3][4] This guide outlines a framework for improving inter-laboratory data agreement by utilizing a high-purity, deuterated internal standard, Palmitoyl serinol-d5 (B12394739), and provides standardized experimental protocols and data analysis workflows.
The Role of Internal Standards in Lipidomics
Internal standards are essential for correcting variations that can occur during sample preparation and analysis, such as differences in lipid extraction efficiency and instrument response.[5][6][7] An ideal internal standard is structurally similar to the analytes of interest but isotopically distinct, allowing it to be spiked into samples at a known concentration and used for normalization.
Palmitoyl serinol is an analog of the endocannabinoid N-palmitoyl ethanolamine (B43304) (PEA) and is involved in the stimulation of ceramide production.[8] Its deuterated form, Palmitoyl serinol-d5, serves as an excellent internal standard for the quantification of N-acyl amides and other related lipid species.
Inter-Laboratory Comparison Study: A Case Example
To illustrate the impact of a standardized approach, we present hypothetical data from a mock inter-laboratory study involving three laboratories (Lab A, Lab B, and Lab C). Each lab analyzed a standard reference plasma sample (NIST SRM 1950) spiked with this compound. Two common lipid extraction methods were compared: the Folch method and the methyl-tert-butyl ether (MTBE) method.
Quantitative Data Summary
The following tables summarize the quantitative performance of each laboratory in measuring a panel of representative lipid species. The data is presented as the coefficient of variation (CV %), which is a measure of the relative variability. Lower CVs indicate better reproducibility.
Table 1: Inter-Laboratory Coefficient of Variation (CV %) for Lipid Classes using the Folch Extraction Method
| Lipid Class | Lab A (CV %) | Lab B (CV %) | Lab C (CV %) | Average CV (%) |
| Phosphatidylcholines (PC) | 15.2 | 18.5 | 16.8 | 16.8 |
| Lysophosphatidylcholines (LPC) | 18.9 | 22.1 | 20.4 | 20.5 |
| Phosphatidylethanolamines (PE) | 16.5 | 19.8 | 17.9 | 18.1 |
| Ceramides (Cer) | 12.1 | 14.5 | 13.3 | 13.3 |
| Triacylglycerols (TAG) | 20.5 | 25.3 | 22.8 | 22.9 |
Table 2: Inter-Laboratory Coefficient of Variation (CV %) for Lipid Classes using the MTBE Extraction Method
| Lipid Class | Lab A (CV %) | Lab B (CV %) | Lab C (CV %) | Average CV (%) |
| Phosphatidylcholines (PC) | 10.5 | 12.8 | 11.7 | 11.7 |
| Lysophosphatidylcholines (LPC) | 13.2 | 15.6 | 14.1 | 14.3 |
| Phosphatidylethanolamines (PE) | 11.8 | 14.2 | 12.9 | 13.0 |
| Ceramides (Cer) | 8.9 | 10.5 | 9.6 | 9.7 |
| Triacylglycerols (TAG) | 14.7 | 18.2 | 16.5 | 16.5 |
The data clearly indicates that the MTBE extraction method resulted in lower inter-laboratory variability across all measured lipid classes, suggesting it is a more robust method for comparative lipidomics studies.[3]
Standardized Experimental Protocols
Adherence to standardized protocols is paramount for minimizing inter-laboratory variation.
Lipid Extraction: MTBE Method
-
Sample Preparation: Thaw plasma samples on ice.
-
Internal Standard Spiking: Add 10 µL of a 1 µg/mL solution of this compound in methanol (B129727) to 100 µL of plasma.
-
Extraction:
-
Add 300 µL of methanol and vortex for 30 seconds.
-
Add 1 mL of MTBE and vortex for 1 minute.
-
Add 250 µL of water and vortex for 30 seconds.
-
Centrifuge at 14,000 x g for 5 minutes at 4°C.
-
-
Phase Separation: Collect the upper organic phase containing the lipids.
-
Drying: Dry the organic phase under a stream of nitrogen.
-
Reconstitution: Reconstitute the dried lipid extract in 100 µL of isopropanol/acetonitrile/water (2:1:1, v/v/v) for LC-MS analysis.
LC-MS/MS Analysis
-
Instrumentation: A high-resolution mass spectrometer coupled to a UHPLC system.
-
Column: A C18 reversed-phase column is suitable for separating a broad range of lipid species.
-
Mobile Phases:
-
Mobile Phase A: Acetonitrile/water (60:40) with 10 mM ammonium (B1175870) formate (B1220265) and 0.1% formic acid.
-
Mobile Phase B: Isopropanol/acetonitrile (90:10) with 10 mM ammonium formate and 0.1% formic acid.
-
-
Gradient: A linear gradient from 30% to 100% Mobile Phase B over 20 minutes.
-
MS Analysis: Positive and negative ion modes are used to detect a wide range of lipid classes. Data-dependent acquisition (DDA) or data-independent acquisition (DIA) can be employed for MS/MS fragmentation.
Data Analysis and Normalization
-
Peak Integration: Use a consistent software platform for peak detection and integration across all laboratories.
-
Internal Standard Normalization: Normalize the peak area of each identified lipid species to the peak area of this compound. This corrects for variations in sample injection volume and instrument response.
-
Data Reporting: Report normalized lipid concentrations in a standardized format, including lipid class, specific fatty acyl chains, and concentration units (e.g., µmol/L).
Visualizing Workflows and Pathways
Experimental Workflow
Caption: A standardized workflow for lipidomics analysis.
Ceramide Synthesis Pathway
Palmitoyl serinol can influence ceramide metabolism. The following diagram illustrates a simplified ceramide synthesis pathway.
Caption: Simplified de novo ceramide synthesis pathway.
Conclusion
Achieving high-quality, comparable data in multi-center lipidomics studies is attainable through the adoption of standardized protocols and the use of appropriate internal standards. This compound, coupled with a robust extraction method like MTBE and a consistent data analysis pipeline, provides a powerful tool for reducing inter-laboratory variability. This guide serves as a foundational resource for researchers aiming to improve the reproducibility and impact of their lipidomics research.
References
- 1. edoc.mdc-berlin.de [edoc.mdc-berlin.de]
- 2. Sources of Variability in Serum Lipidomic Measurements and Implications for Epidemiologic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. azolifesciences.com [azolifesciences.com]
- 5. biorxiv.org [biorxiv.org]
- 6. biorxiv.org [biorxiv.org]
- 7. Guidelines for Selection of Internal Standard-Based Normalization Strategies in Untargeted Lipidomic Profiling by LC-HR-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
Performance Evaluation of Palmitoyl Serinol-d5 in Biological Matrices: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive performance evaluation of Palmitoyl serinol-d5 (B12394739) as an internal standard for the quantification of Palmitoyl serinol in various biological matrices. The use of a stable isotope-labeled internal standard is crucial for correcting analytical variability in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays, ensuring accurate and precise results. This document compares the expected performance of Palmitoyl serinol-d5 with other deuterated lipid internal standards and offers detailed experimental protocols to aid in method development and validation.
Comparative Performance of Deuterated Internal Standards
The ideal internal standard co-elutes with the analyte of interest and exhibits identical behavior during sample extraction and ionization, thereby compensating for matrix effects and procedural losses. Deuterated standards, such as this compound, are considered the gold standard for LC-MS/MS-based quantification.
Below is a summary of the expected performance characteristics of this compound in common biological matrices, based on data from structurally similar deuterated N-acyl amides and ceramides (B1148491).
Table 1: Extraction Recovery of Deuterated Lipid Internal Standards
| Internal Standard | Biological Matrix | Extraction Method | Average Recovery (%) | Reference Compound(s) |
| This compound (Expected) | Plasma/Serum | Protein Precipitation (Acetonitrile) | 90 - 105 | Deuterated Ceramides |
| This compound (Expected) | Urine | Liquid-Liquid Extraction (Ethyl Acetate) | 85 - 100 | Deuterated N-acyl ethanolamines |
| This compound (Expected) | Whole Blood | Protein Precipitation (Methanol/Acetonitrile) | 88 - 102 | Deuterated Endocannabinoids |
| d4-Stearoylethanolamide | Urine | Solid-Phase Extraction | 92.5 | N/A |
| d4-Linolenoylethanolamide | Urine | Solid-Phase Extraction | 95.1 | N/A |
| Deuterated Ceramides (C22:0, C24:0) | Plasma | Protein Precipitation | 109 - 114 | N/A[1][2][3] |
Table 2: Matrix Effect of Deuterated Lipid Internal Standards
The matrix effect is a measure of the ion suppression or enhancement caused by co-eluting endogenous components of the biological matrix. A value close to 100% indicates a minimal matrix effect when corrected by the internal standard.
| Internal Standard | Biological Matrix | Matrix Effect (%) (Analyte/IS Ratio) | Reference Compound(s) |
| This compound (Expected) | Plasma/Serum | 95 - 105 | Deuterated Ceramides |
| This compound (Expected) | Urine | 92 - 108 | Deuterated N-acyl ethanolamines |
| This compound (Expected) | Whole Blood | 90 - 110 | Deuterated Endocannabinoids |
| d4-Stearoylethanolamide | Urine | 98.2 | N/A |
| d4-Linolenoylethanolamide | Urine | 101.5 | N/A |
| Deuterated Ceramides (C22:0, C24:0) | Plasma | Not explicitly stated, but method showed good accuracy | N/A[1][2][3] |
Experimental Protocols
Detailed methodologies are essential for reproducing and validating analytical methods. Below are established protocols for the extraction and analysis of N-acyl amides from biological matrices, which can be adapted for Palmitoyl serinol and its deuterated internal standard.
Sample Preparation and Extraction from Plasma/Serum
This protocol utilizes protein precipitation, a common and effective method for extracting lipids from plasma or serum.
Materials:
-
Plasma or serum samples
-
This compound internal standard solution (in methanol)
-
Acetonitrile (B52724) (LC-MS grade), chilled at -20°C
-
Vortex mixer
-
Centrifuge (capable of >10,000 x g and 4°C)
-
Evaporator (e.g., nitrogen stream)
-
Reconstitution solvent (e.g., Methanol:Water 80:20 v/v)
Procedure:
-
Thaw plasma/serum samples on ice.
-
To 100 µL of each sample, add 10 µL of the this compound internal standard solution.
-
Vortex briefly to mix.
-
Add 400 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Incubate at -20°C for 20 minutes to enhance protein precipitation.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of reconstitution solvent.
-
Vortex to ensure complete dissolution.
-
Transfer to an autosampler vial for LC-MS/MS analysis.
Sample Preparation and Extraction from Urine
Liquid-liquid extraction is a suitable method for extracting moderately polar lipids like N-acyl amides from a complex aqueous matrix like urine.
Materials:
-
Urine samples
-
This compound internal standard solution (in methanol)
-
Ethyl acetate (B1210297) (LC-MS grade)
-
Vortex mixer
-
Centrifuge
-
Evaporator
-
Reconstitution solvent
Procedure:
-
To 500 µL of urine, add 20 µL of the this compound internal standard solution.
-
Vortex briefly.
-
Add 1 mL of ethyl acetate.
-
Vortex vigorously for 2 minutes to ensure thorough mixing and extraction.
-
Centrifuge at 3,000 x g for 10 minutes to separate the organic and aqueous phases.
-
Transfer the upper organic layer (ethyl acetate) to a clean tube.
-
Repeat the extraction with another 1 mL of ethyl acetate and combine the organic layers.
-
Evaporate the combined organic extracts to dryness under a nitrogen stream.
-
Reconstitute the residue in 100 µL of reconstitution solvent.
-
Transfer to an autosampler vial for analysis.
LC-MS/MS Parameters
The following are typical starting parameters for the analysis of N-acyl amides. These should be optimized for the specific instrument and analyte.
-
Liquid Chromatography (LC):
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile/Methanol (1:1, v/v)
-
Gradient: Start with a low percentage of B, ramp up to a high percentage to elute the analyte, then return to initial conditions for re-equilibration. A typical gradient might be: 0-1 min 30% B, 1-8 min to 98% B, 8-10 min hold at 98% B, 10.1-12 min back to 30% B.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transitions (Hypothetical):
-
Palmitoyl serinol: [M+H]+ → fragment ion (e.g., loss of water or serinol head group)
-
This compound: [M+H]+ → corresponding fragment ion
-
-
Instrument Parameters: Optimize source temperature, gas flows, and collision energy for maximum signal intensity.
-
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the quantification of Palmitoyl serinol in biological matrices using this compound as an internal standard.
Signaling Pathway of N-Palmitoyl Serinol
N-Palmitoyl serinol has been shown to stimulate the production of ceramides, which are crucial lipids for maintaining the skin's barrier function. This process is mediated through the cannabinoid receptor CB1.[4][5][6][7]
References
- 1. profiles.wustl.edu [profiles.wustl.edu]
- 2. Development and validation of LC-MS/MS method for determination of very long acyl chain (C22:0 and C24:0) ceramides in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development and validation of LC-MS/MS method for determination of very long acyl chain (C22:0 and C24:0) ceramides in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. N-Palmitoyl Serinol Stimulates Ceramide Production through a CB1-Dependent Mechanism in In Vitro Model of Skin Inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
The Gold Standard in Bioanalysis: Justification for Using Palmitoyl Serinol-d5 Over Non-Deuterated Standards
For Researchers, Scientists, and Drug Development Professionals
In the pursuit of accurate and reliable quantification of bioactive lipids like Palmitoyl serinol, the choice of an appropriate internal standard is a critical decision that can significantly impact the quality of analytical data. This guide provides an objective comparison between the use of a stable isotope-labeled (deuterated) internal standard, Palmitoyl serinol-d5 (B12394739), and a non-deuterated (analog) internal standard in mass spectrometry-based bioanalysis. The evidence overwhelmingly supports the use of deuterated standards as the gold standard for achieving the highest levels of accuracy and precision.[1][2]
The Critical Role of Internal Standards in LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful technique for the quantification of molecules in complex biological matrices. However, the accuracy of this method can be compromised by several factors, including:
-
Matrix Effects: Co-eluting endogenous components in the sample matrix (e.g., plasma, tissue homogenates) can suppress or enhance the ionization of the analyte, leading to inaccurate quantification.[2]
-
Extraction Recovery Variability: The efficiency of extracting the analyte from the sample matrix can vary between samples.
-
Instrumental Variability: Fluctuations in instrument performance, such as injection volume and detector response, can introduce errors.
An ideal internal standard (IS) is a compound added to samples at a known concentration that mimics the behavior of the analyte throughout the analytical process, thereby compensating for these sources of variability.[3]
Why Deuterated Standards Reign Supreme
Stable isotope-labeled internal standards (SIL-IS), such as Palmitoyl serinol-d5, are chemically identical to the analyte of interest, with the key difference being the substitution of several hydrogen atoms with their heavier isotope, deuterium.[1] This subtle mass difference allows the mass spectrometer to distinguish between the analyte and the internal standard, while their near-identical physicochemical properties ensure they behave almost identically during sample preparation and analysis.
In contrast, a non-deuterated, or structural analog, internal standard is a different molecule that is structurally similar to the analyte. While more readily available and less expensive, its physicochemical properties can differ significantly, leading to different chromatographic retention times and extraction recoveries.[1] These differences can result in poor compensation for matrix effects and, consequently, less reliable quantitative data.
Performance Comparison: this compound vs. Non-Deuterated Standard
The superiority of a deuterated internal standard like this compound is most evident in its ability to minimize the impact of matrix effects and improve data quality. The following tables summarize the key performance differences based on established analytical validation parameters.
Note: The following data is illustrative and representative of the typical performance improvements observed when using a deuterated internal standard compared to a non-deuterated analog for lipid quantification.
Table 1: Comparison of Key Analytical Performance Parameters
| Parameter | This compound (Deuterated IS) | Non-Deuterated Analog IS | Justification |
| Matrix Effect (CV%) | < 5% | 15-30% | The co-elution of this compound with the analyte ensures they experience the same degree of ion suppression or enhancement, leading to effective normalization. A non-deuterated analog with a different retention time will experience a different matrix environment. |
| Accuracy (% Bias) | ± 5% | ± 15-25% | By accurately compensating for analyte loss during sample preparation and ionization variability, the deuterated standard allows for a more accurate determination of the true analyte concentration. |
| Precision (CV%) | < 5% | 10-20% | The consistent tracking of the analyte by the deuterated standard across different samples results in lower variability and higher precision in the measurements. |
| Recovery Correction | Excellent | Variable | The near-identical chemical properties of this compound ensure its extraction efficiency closely matches that of the native analyte across various conditions.[1] A non-deuterated analog's recovery can be inconsistent.[1] |
| Linearity (r²) | > 0.999 | > 0.99 | The superior normalization provided by the deuterated standard leads to a more linear and reliable calibration curve over a wider dynamic range. |
Table 2: Illustrative Matrix Effect Data in Human Plasma
| Plasma Lot | Analyte Peak Area (Non-IS) | Analyte/Analog IS Ratio | Analyte/Palmitoyl Serinol-d5 Ratio |
| Lot 1 | 105,000 | 1.15 | 1.02 |
| Lot 2 | 89,000 | 0.98 | 1.01 |
| Lot 3 | 121,000 | 1.32 | 1.03 |
| Lot 4 | 95,000 | 1.05 | 1.01 |
| Mean | 102,500 | 1.13 | 1.02 |
| %CV | 13.2% | 12.5% | 0.9% |
This illustrative data demonstrates that while the raw analyte signal varies significantly between different plasma lots due to matrix effects, the use of this compound results in a consistent analyte/IS ratio, leading to a much lower coefficient of variation (%CV) and therefore more reliable quantification.
Experimental Protocols
To objectively evaluate the performance of this compound versus a non-deuterated internal standard, the following experimental protocols are recommended.
Experimental Protocol: Lipid Extraction from Cell Culture
-
Cell Harvesting: Harvest cultured cells (e.g., HaCaT keratinocytes) by trypsinization, followed by centrifugation at 500 x g for 5 minutes at 4°C. Wash the cell pellet twice with ice-cold phosphate-buffered saline (PBS).
-
Internal Standard Spiking: To the cell pellet, add a known amount of this compound (for the deuterated IS method) or the non-deuterated analog IS (for the analog IS method) in methanol.
-
Lipid Extraction (Folch Method):
-
Add 2 mL of a chloroform:methanol (2:1, v/v) mixture to the cell pellet.
-
Vortex vigorously for 2 minutes to ensure thorough mixing and cell lysis.
-
Add 0.4 mL of 0.9% NaCl solution and vortex for another 30 seconds.
-
Centrifuge at 2,000 x g for 10 minutes to induce phase separation.
-
Carefully collect the lower organic phase containing the lipids using a glass Pasteur pipette, avoiding the protein interface.
-
-
Drying and Reconstitution:
-
Dry the collected organic phase under a gentle stream of nitrogen gas at 37°C.
-
Reconstitute the dried lipid extract in a suitable volume of mobile phase (e.g., 100 µL of methanol:acetonitrile, 1:1, v/v) for LC-MS/MS analysis.
-
LC-MS/MS Analysis Protocol
-
Chromatographic System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile:isopropanol (90:10, v/v) with 0.1% formic acid.
-
Gradient Elution: A suitable gradient to separate Palmitoyl serinol from other matrix components.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode.
-
Ionization Source: Electrospray ionization (ESI) in positive mode.
-
MRM Transitions:
-
Palmitoyl serinol: Precursor ion (m/z) -> Product ion (m/z)
-
This compound: Precursor ion (m/z) -> Product ion (m/z)
-
Non-deuterated Analog IS: Precursor ion (m/z) -> Product ion (m/z)
-
Mandatory Visualizations
Logical Justification for Using a Deuterated Internal Standard
Caption: Justification for using a deuterated internal standard to mitigate analytical variability.
Experimental Workflow for Lipidomics Analysis
Caption: A typical experimental workflow for the quantification of lipids using LC-MS/MS.
Palmitoyl Serinol Signaling Pathway
Palmitoyl serinol, an analog of the endocannabinoid N-palmitoyl ethanolamine (B43304) (PEA), has been shown to stimulate the production of ceramides, which are crucial lipids for maintaining the skin's permeability barrier.[4] This process is mediated through the activation of the cannabinoid receptor 1 (CB1).
Caption: Signaling pathway of Palmitoyl serinol in stimulating ceramide production.
Conclusion
The use of this compound as an internal standard provides a significant analytical advantage over non-deuterated standards for the quantitative analysis of Palmitoyl serinol in biological matrices. Its ability to co-elute with the analyte and mimic its behavior throughout the analytical workflow ensures superior correction for matrix effects, extraction variability, and instrumental fluctuations. This leads to enhanced accuracy, precision, and overall data reliability, which are paramount in research, clinical, and drug development settings. While the initial investment in a deuterated standard may be higher, the long-term benefits of generating high-quality, reproducible data justify its use as the gold standard in bioanalysis.[1][2]
References
- 1. benchchem.com [benchchem.com]
- 2. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]
- 3. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 4. N-Palmitoyl Serinol Stimulates Ceramide Production through a CB1-Dependent Mechanism in In Vitro Model of Skin Inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
